molecular formula C5H6BrN3 B109475 4-Bromo-2,6-diaminopyridine CAS No. 329974-09-6

4-Bromo-2,6-diaminopyridine

Cat. No.: B109475
CAS No.: 329974-09-6
M. Wt: 188.03 g/mol
InChI Key: KXHPZYVKCDTIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-diaminopyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHPZYVKCDTIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465737
Record name 4-Bromo-2,6-diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329974-09-6
Record name 4-Bromo-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329974-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-diaminopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diaminopyridine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a halogenated aminopyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its unique structural features, including the presence of two amino groups and a bromine atom on the pyridine ring, offer multiple sites for chemical modification, making it a valuable intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with detailed experimental protocols.

Chemical Properties and Structure

This compound, with the CAS number 329974-09-6, is a solid at room temperature.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₆BrN₃[2][3]
Molecular Weight 188.03 g/mol [2][3]
IUPAC Name 4-bromopyridine-2,6-diamine[2]
CAS Number 329974-09-6[2][3]
Appearance Solid[1]
Melting Point 171-172 °C (for the related isomer 3-Bromo-2,6-diaminopyridine)[4]
Boiling Point Not available
Solubility Soluble in DMSO, Methanol, and Water (for the related compound 4-Bromopyridine hydrochloride)[5]
XlogP 0.8[2]
Topological Polar Surface Area 64.9 Ų[2]

Structure:

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 4-position and amino groups at the 2- and 6-positions.

Caption: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at an m/e of 188, which is consistent with its molecular weight.[6]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common method involves a multi-step synthesis starting from diethyl oxalate and acetone, as detailed in Chinese patent CN103420905A.[7] Another synthetic strategy begins with 2,4-dibromopyridine-N-oxide.[8][9] A five-step synthesis featuring a double Curtius rearrangement has also been described as a high-yield route.[8]

Experimental Protocol: Synthesis from Diethyl Oxalate and Acetone

This synthesis involves a series of reactions including condensation, hydrolysis, amination, bromination, and amide degradation. The overall workflow is depicted below.[7]

G cluster_0 Synthesis of this compound A Diethyl Oxalate + Acetone B Condensation & Hydrolysis A->B C Jervasic Acid B->C D Amination C->D E Chelidamic Acid D->E F Bromination & Esterification E->F G 4-Bromopyridine-2,6-dicarboxylic acid methyl ester F->G H Ammonolysis G->H I 4-Bromopyridine-2,6-dicarboxamide H->I J Hofmann Degradation (Amide Degradation) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Step-by-step procedure (based on CN103420905A): [7]

  • Preparation of Jervasic Acid (Compound 3): In a 3L three-necked flask, dissolve sodium (70.5g, 3.06mol) in ethanol (1.5L) with mechanical stirring, and cool to 0°C. Slowly add a mixture of acetone (87g, 1.5mol) and diethyl oxalate (465g, 3.18mol). After the addition, warm the mixture to 60°C and react for 2 hours. Cool to room temperature, add concentrated hydrochloric acid (600mL) and water (300mL), and heat to 50°C for 24 hours to yield jervasic acid.

  • Preparation of Chelidamic Acid (Compound 4): The jervasic acid is reacted with aqueous ammonia to produce chelidamic acid.

  • Preparation of 4-Bromopyridine-2,6-dicarboxylic acid methyl ester (Compound 5): Chelidamic acid is first treated with phosphorus pentabromide to form 4-bromopyridine-2,6-dicarbonyl chloride, which then reacts with methanol to give the methyl ester.

  • Preparation of 4-Bromopyridine-2,6-dicarboxamide (Compound 6): Compound 5 (12.6g, 0.046mol) is dissolved in methanol (130mL) and heated to 60°C. Ammonia gas is passed through the solution for approximately 3 hours. The resulting precipitate is filtered and dried to give compound 6 (yield: 77%).

  • Preparation of this compound (Compound 1): To a 500mL three-necked flask, add a 5mol/L potassium hydroxide aqueous solution (300mL), cool to 0°C, and add bromine (2.6mL). Stir for 1 hour at 0°C. Then, add compound 6 (5g, 0.02mol) and stir to dissolve. Warm the mixture to 90°C and react for about 4 hours. Cool to room temperature, collect the precipitated solid by suction filtration, and dry to obtain this compound (yield: 81%).

Biological Activity and Applications

While specific pharmacological studies on this compound are limited in the public domain, the broader class of diaminopyridines exhibits a range of biological activities. For instance, 3,4-diaminopyridine is a known potassium channel blocker used in the treatment of certain neuromuscular disorders.[10] The structural similarity suggests that this compound could also possess interesting pharmacological properties.

One reported application of this compound is in the field of molecular biology, specifically in the preparation of DNA glycosylase.[11] DNA glycosylases are enzymes involved in base excision repair, a crucial DNA repair pathway.

The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for drug discovery and materials science applications.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant potential in various scientific and industrial fields. Its well-defined chemical properties and versatile reactivity make it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding of its synthesis and characteristics, paving the way for its broader application in innovative research.

References

Technical Guide: Physicochemical Properties of 4-Bromo-2,6-diaminopyridine (CAS 329974-09-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a substituted pyridine derivative with the CAS number 329974-09-6. This document provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and predicted data. It is intended to serve as a technical resource for researchers utilizing this compound in chemical synthesis and drug discovery. The compound is noted for its application as a versatile reactant in the preparation of uracil DNA glycosylase, a key enzyme in DNA repair mechanisms[1].

Chemical Identity

IdentifierValue
CAS Number 329974-09-6
IUPAC Name 4-bromopyridine-2,6-diamine[2]
Molecular Formula C₅H₆BrN₃[2]
Molecular Weight 188.03 g/mol [2]
Canonical SMILES C1=C(C=C(N=C1N)N)Br[2]
InChI Key KXHPZYVKCDTIHE-UHFFFAOYSA-N[2]

Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Melting Point 126 °CPredicted
Boiling Point 352.7 ± 37.0 °CPredicted
Density 1.818 ± 0.06 g/cm³Predicted
pKa No experimental data available.
Solubility No quantitative experimental data available. Expected to have some solubility in polar organic solvents.

Spectroscopic Data

Mass Spectrometry

A mass spectrometry analysis has shown a molecular ion peak (M+) at m/e: 188, which is consistent with the molecular weight of the compound[1]. The presence of a bromine atom would be expected to produce a characteristic M+2 isotopic peak of nearly equal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra for this compound are not available. For comparative purposes, the expected shifts can be inferred from related structures. The two equivalent aromatic protons are expected to appear as a singlet in the aromatic region of the 1H NMR spectrum. The amino protons would likely appear as a broad singlet. In the 13C NMR spectrum, three distinct signals for the pyridine ring carbons and one for the carbon bearing the bromine atom would be anticipated.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for N-H stretching of the amine groups (typically in the 3300-3500 cm-1 region), C-N stretching, and aromatic C-H and C=C stretching vibrations. For comparison, the FT-IR spectrum of the related compound 2,6-diaminopyridine shows characteristic peaks for these functional groups.

Synthesis

A detailed multi-step synthesis for this compound has been described, starting from diethyl oxalate and acetone[3]. The general workflow is outlined below.

Synthesis_Workflow A Diethyl Oxalate + Acetone B Jervasic Acid A->B Condensation & Hydrolysis C Chelidamic Acid B->C Aminolysis D 4-Bromopyridine-2,6-dicarboxylic acid methyl ester C->D Bromination & Esterification E 4-Bromopyridine-2,6-dicarboxamide D->E Ammonolysis F This compound E->F Hofmann Rearrangement

Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound[3]

This synthesis is a multi-step process. The final step, a Hofmann rearrangement, is detailed below:

  • Preparation of the Hofmann Reagent: In a 500 mL three-necked flask, add potassium hydroxide aqueous solution (5mol/L, 300 mL). Cool the solution to 0 °C and add bromine (2.6 mL). Continue to stir for 1 hour at 0 °C.

  • Reaction: Add 4-bromopyridine-2,6-dicarboxamide (5 g, 0.02 mol) to the cooled solution with stirring until dissolved.

  • Heating: Warm the reaction mixture to 90 °C and maintain for approximately 4 hours. The reaction progress should be monitored by HPLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid will precipitate out.

  • Purification: Collect the solid product by suction filtration and dry to obtain this compound. The reported yield for this step is 81%.

Biological Activity and Signaling Pathways

There is limited information available in the public domain regarding the specific biological activities and signaling pathways of this compound. It has been identified as a reactant in the preparation of a uracil DNA glycosylase, indicating its utility as a building block in the synthesis of biologically relevant molecules[1]. No further details on its direct biological effects or involvement in cellular signaling have been found.

Safety Information

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. General GHS hazard statements indicate that this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Disclaimer: This document is intended for informational purposes only. The physical and spectral data provided are a combination of predicted and limited experimental values and should be used as a guide. It is recommended to independently verify all properties through experimental analysis.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a halogenated aminopyridine derivative with significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of this compound, a detailed experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of readily available, published experimental NMR data for this compound, the following spectral parameters have been generated using validated computational prediction models. These predicted values offer a robust baseline for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be straightforward due to the molecule's C₂ᵥ symmetry. The two amino groups and the bromine atom significantly influence the electronic environment of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityIntegration
H-3, H-56.12Singlet2H
-NH₂4.85Broad Singlet4H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides direct information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2, C-6159.8
C-4107.5
C-3, C-598.3

Experimental Protocols

Adherence to a meticulous experimental protocol is crucial for obtaining high-resolution and reproducible NMR spectra.

Sample Preparation
  • Material: Use a sample of this compound with the highest possible purity to avoid extraneous signals.

  • Solvent: Select a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve a wide range of polar compounds and to slow down the exchange of amine protons, often allowing for their observation. Deuterated chloroform (CDCl₃) is an alternative if solubility permits.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of solvent is advisable to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.

NMR Spectrometer Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may require optimization depending on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard 30° or 90° pulse-acquire sequence.

  • Spectral Width: A range of 0-10 ppm is generally adequate.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse-acquire sequence with a 30° pulse angle.

  • Spectral Width: A range of 0-180 ppm should encompass all expected carbon signals.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) will be necessary.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final structural elucidation, follows a systematic workflow as depicted in the diagram below.

NMR_Analysis_Workflow Workflow for NMR Spectral Analysis cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Interpretation Spectral Interpretation & Elucidation A1 Weigh High-Purity This compound A2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) A1->A2 A3 Add Internal Standard (TMS) A2->A3 A4 Filter into NMR Tube A3->A4 B1 Insert Sample into NMR Spectrometer A4->B1 B2 Acquire 1D ¹H Spectrum B1->B2 B3 Acquire 1D ¹³C Spectrum B1->B3 C1 Fourier Transformation of FID B2->C1 B3->C1 C2 Phase Correction C1->C2 C3 Baseline Correction C2->C3 C4 Integration (¹H) C3->C4 D1 Analyze Chemical Shifts (δ) C4->D1 D4 Assign Signals to Molecular Structure D1->D4 D2 Analyze Signal Multiplicity and Coupling Constants (J) D2->D4 D3 Analyze Integration Ratios (¹H) D3->D4 D5 Final Structure Confirmation D4->D5

Solubility profile of 4-Bromo-2,6-diaminopyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for these applications, a thorough understanding of its physicochemical properties is crucial for effective research and development. Among these properties, solubility in common laboratory solvents is of paramount importance, as it influences reaction conditions, purification strategies, formulation development, and the design of biological assays.

This technical guide provides a comprehensive overview of the expected solubility profile of this compound. Due to the limited availability of specific quantitative data in the public domain, this guide extrapolates the expected solubility based on the compound's structural features and the known solubility of analogous molecules. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific needs.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring a pyridine ring, two amino groups, and a bromine atom, suggests a nuanced solubility profile. The two amino groups are capable of acting as both hydrogen bond donors and acceptors, which is expected to confer some degree of solubility in polar protic solvents. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. Conversely, the bromine atom and the aromatic pyridine ring contribute to the molecule's lipophilicity, suggesting potential solubility in less polar organic solvents.

Based on the principles of "like dissolves like" and data from structurally similar compounds such as 4-aminopyridine and other brominated aromatics, the following qualitative solubility profile is anticipated.[1][2] 4-Aminopyridine, for instance, is soluble in water and polar organic solvents like ethanol and DMSO.[1][3] Bromobenzene, on the other hand, is insoluble in water but soluble in many organic solvents.[2] Therefore, this compound is likely to exhibit a balance of these characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe amino groups can form hydrogen bonds with water, but the overall aromatic and halogenated structure may limit high solubility.
MethanolSolubleThe hydroxyl group of methanol can effectively form hydrogen bonds with the amino groups and pyridine nitrogen.
EthanolSolubleSimilar to methanol, ethanol is a good hydrogen bonding solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)SolubleDMF is another highly polar aprotic solvent that should effectively solvate the molecule.
AcetonitrileModerately SolubleAcetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility.
AcetoneModerately SolubleThe ketone group can act as a hydrogen bond acceptor, facilitating dissolution.
Non-Polar / Weakly Polar Dichloromethane (DCM)Sparingly to Moderately SolubleThe molecule's lipophilic character from the bromo-substituted pyridine ring may allow for some solubility.
Diethyl EtherSparingly SolubleThe ether can act as a hydrogen bond acceptor, but its overall low polarity may limit solubility.
TolueneSparingly SolubleThe aromatic nature of toluene may have favorable interactions with the pyridine ring.
HexaneInsolubleAs a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar amino groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the shake-flask method is a well-established and reliable technique.[4][5][6] This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selection of laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. Ensuring an excess of solid is present is crucial for achieving a saturated solution at equilibrium.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate the mixture at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the rates of dissolution and precipitation are equal.[4]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to permit the excess solid to settle.

  • Sample Withdrawal and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the solution using a syringe filter into a clean, dry volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted solution using a suitable analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination of this compound start Start: Define Solvents and Temperature prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate for 24-72h in Shaker Bath prep->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant settle->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify analyze Calculate Solubility (e.g., mg/mL) quantify->analyze end End: Report Solubility Profile analyze->end

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-diaminopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a reactive bromine atom and two nucleophilic amino groups on a pyridine scaffold, allows for programmed and selective derivatization. This guide provides a comprehensive overview of its synthesis, core reactivity in palladium-catalyzed cross-coupling reactions, and its fundamental electronic properties. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers leveraging this versatile intermediate in drug discovery and materials science.

Physicochemical and Electronic Properties

This compound is a solid at room temperature. Its structure combines the electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen with the electron-donating character of the two amino groups, leading to a unique electronic profile.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆BrN₃PubChem[1]
Molecular Weight 188.03 g/mol PubChem[1]
CAS Number 329974-09-6PubChem[1]
Predicted pKa 5.13 ± 0.35ChemicalBook
Computed XLogP3 0.8PubChem[1]
Polar Surface Area 64.9 ŲPubChem[1]
Electronic Structure and Reactivity

The electronic properties of substituted pyridines are of significant interest for predicting their reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between them (HOMO-LUMO gap) is a measure of molecular stability and chemical reactivity.[2][3]

Synthesis of this compound

A multi-step synthesis starting from diethyl oxalate and acetone has been reported.[7] The overall workflow involves the construction of a pyridine ring followed by bromination and functional group manipulation to yield the target compound.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Amination cluster_2 Step 3: Bromination & Esterification cluster_3 Step 4: Amidation cluster_4 Step 5: Hofmann Rearrangement A Diethyl Oxalate + Acetone B Jervasic Acid (Compound 3) A->B  NaOEt, HCl   C Chelidamic Acid (Compound 4) B->C  Ammonia   D 4-Bromopyridine-2,6-dicarboxylic acid methyl ester (Compound 5) C->D  1. PBr5  2. Methanol   E 4-Bromopyridine-2,6-dicarboxamide (Compound 6) D->E  Ammonia in Methanol   F This compound (Target) E->F  Br2, KOH(aq)  

Synthetic workflow for this compound.
Detailed Experimental Protocol: Hofmann Rearrangement Step

This protocol details the final step of the synthesis, converting 4-Bromopyridine-2,6-dicarboxamide to the final product.[7]

  • Preparation of Reagent: In a 500 mL three-necked flask, add 300 mL of a 5 mol/L potassium hydroxide aqueous solution. Cool the solution to 0 °C.

  • Bromine Addition: Slowly add bromine (2.6 mL) to the cooled KOH solution and continue stirring at 0 °C for 1 hour.

  • Addition of Starting Material: Add 4-Bromopyridine-2,6-dicarboxamide (5g, 0.02 mol) to the reaction mixture and stir until it dissolves.

  • Reaction: Warm the mixture to 90 °C and allow it to react for approximately 4 hours. Monitor the reaction progress using HPLC.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid will precipitate out.

  • Purification: Collect the solid product by suction filtration and dry it to obtain this compound. The reported yield for this step is 81%.[7]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the C-Br bond at the 4-position, which is susceptible to palladium-catalyzed cross-coupling reactions. The amino groups at the 2- and 6-positions can also participate in reactions, though they are generally less reactive in cross-coupling compared to the C-Br bond.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] This reaction is highly effective for arylating the 4-position of the pyridine ring.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Metathesis (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

While a specific protocol for this compound is not available in the provided results, the following general procedure for the Suzuki coupling of a bromopyridine derivative can be adapted.[9][10]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12][13] This reaction allows for the introduction of a wide variety of primary or secondary amines at the 4-position of the pyridine ring.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NHR'R''+ Ar-Pd(II)-NHR'R''+ Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''+ Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''+->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Ar-X Ar-X

Catalytic cycle of the Buchwald-Hartwig amination.

The following is a general procedure for the Buchwald-Hartwig amination of a bromopyridine, which can serve as a starting point for reactions with this compound.[14][15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not available in the searched literature, this section outlines the expected features based on its structure and data from analogous compounds.

Table 2: Predicted and Analogous Spectroscopic Data

TechniqueExpected Features / Analogous Data
¹H NMR Two singlets are expected in the aromatic region for the two equivalent pyridine protons (H-3 and H-5). A broad singlet for the four protons of the two equivalent amino groups (-NH₂). The exact chemical shifts would be influenced by the solvent.
¹³C NMR Three signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C-4) would be significantly influenced by the halogen's electronic effect. The two carbons attached to the amino groups (C-2 and C-6) would be equivalent, as would the carbons at the 3 and 5 positions.
FT-IR Characteristic N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹). A C-Br stretching vibration at lower wavenumbers. The FT-IR spectrum for the parent 2,6-diaminopyridine shows characteristic peaks that would be present in the bromo-derivative.[16]
UV-Vis The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring.[17][18][19] For the related 2,6-diamino-4-chloropyrimidine, UV-Vis absorption bands were studied using TD-DFT, indicating this as a viable method for predicting the spectral properties of this compound.[20]

Conclusion

This compound is a highly valuable and versatile intermediate. Its synthesis is well-documented, and its reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for generating diverse molecular libraries. While detailed experimental spectroscopic and electronic data are sparse in the public domain, computational methods and analysis of analogous structures provide a solid predictive framework for its properties. This guide serves as a foundational resource for chemists aiming to exploit the synthetic potential of this important heterocyclic compound in their research and development endeavors.

References

The Versatile Scaffold: Unlocking the Potential of 4-Bromo-2,6-diaminopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2,6-diaminopyridine, a halogenated derivative of the diaminopyridine core, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including the presence of two reactive amino groups and a strategically positioned bromine atom, offer a multitude of possibilities for synthetic elaboration and the development of novel therapeutic agents. This technical guide explores the core applications of this compound, providing insights into its synthesis, potential as a scaffold for various drug classes, and detailed experimental methodologies.

Synthetic Pathways and Chemical Properties

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its synthesis can be achieved through various methods, with one common approach involving a multi-step process starting from readily available precursors.[3] The presence of the bromine atom allows for a range of synthetic transformations, including cross-coupling reactions, which are instrumental in creating diverse chemical libraries for drug discovery.[4]

A general synthetic workflow for utilizing this compound is outlined below:

G cluster_synthesis Synthetic Workflow cluster_application Medicinal Chemistry Applications start Starting Materials intermediate This compound start->intermediate Synthesis modification Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) intermediate->modification Functionalization derivatives Diverse Library of Derivatives modification->derivatives Scaffold Elaboration kinase Kinase Inhibitors derivatives->kinase adenosine Adenosine Receptor Antagonists derivatives->adenosine antimicrobial Antimicrobial Agents derivatives->antimicrobial

Figure 1: General synthetic workflow and major medicinal chemistry applications of this compound.

Key Therapeutic Areas of Application

The 2,6-diaminopyridine scaffold, of which this compound is a key derivative, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[5]

Kinase Inhibitors

The diaminopyridine and diaminopyrimidine cores are well-established pharmacophores in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Derivatives of this compound are being explored as potential inhibitors of several kinase families, including Janus kinases (JAKs).[6] JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and certain cancers.[7]

The general mechanism of action for a kinase inhibitor involves blocking the phosphorylation cascade that drives cell proliferation and survival.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Regulates Inhibitor This compound Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits

Figure 2: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of a this compound-derived JAK inhibitor.

While specific quantitative data for this compound derivatives as JAK inhibitors is still emerging, related diaminopyrimidine compounds have shown potent inhibitory activity. For instance, certain 4-amino-(1H)-pyrazole derivatives incorporating a pyrimidine core have demonstrated IC50 values against JAK1, JAK2, and JAK3 in the low nanomolar range (e.g., 3.4, 2.2, and 3.5 nM, respectively for compound 3f).[8]

Compound ClassTarget KinaseReported Activity (IC₅₀)
4-Amino-(1H)-pyrazole pyrimidine derivativesJAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM (for compound 3f)[8]
9H-purine-2,6-diamine derivativesJAK222 nM (for compound 9j)[9]

Table 1: Examples of Kinase Inhibitory Activity of Related Diamino-heterocycles.

Adenosine Receptor Antagonists

The 2,6-diaminopyridine scaffold has also been utilized in the development of adenosine A3 receptor antagonists.[3][10] These receptors are implicated in various physiological and pathological processes, making their antagonists potential therapeutic agents for a range of conditions. The synthesis of these antagonists often involves the elaboration of the diaminopyridine core.[10]

CompoundTarget ReceptorBinding Affinity (Kᵢ)
Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivative (Compound 19)Human A₃ Adenosine Receptor1.3 nM[10]
Pyran derivative (MRS 1704)Human A₃ Adenosine Receptor381 nM[11]

Table 2: Binding Affinities of Representative Adenosine A₃ Receptor Antagonists.

Antimicrobial Agents

Derivatives of diaminopyridines have demonstrated promising antimicrobial activity. While specific data for this compound derivatives is limited, related bromo-substituted heterocyclic compounds have been shown to possess antibacterial and antifungal properties. For example, certain 6-bromoindolglyoxylamide derivatives have exhibited minimum inhibitory concentrations (MICs) against various bacterial strains.[12]

Compound ClassMicroorganismReported Activity (MIC)
Dispiropyrrolidine derivatives (4a-d)Bacillus subtilis, Staphylococcus epidermidis32 µg/mL[13]
Imidazo[4,5-b]pyridine derivativesBacillus cereus0.07 - 0.315 mg/mL[14]

Table 3: Examples of Antimicrobial Activity of Related Bromo-heterocycles.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of derivatives and the evaluation of their biological activity. These protocols can be adapted for specific research needs.

General Synthetic Procedure for Derivatization

A common method for modifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Figure 3: A simplified workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Perspectives

This compound represents a promising and adaptable scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse molecular libraries, and its core structure is present in compounds with a range of biological activities, including kinase inhibition, adenosine receptor antagonism, and antimicrobial effects. While much of the currently available data pertains to the broader class of diaminopyridines and diaminopyrimidines, the strategic placement of the bromine atom on the 4-position offers unique opportunities for further chemical modification and optimization of pharmacological properties. Future research focused on the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds the potential to yield new lead compounds for drug discovery programs targeting a variety of diseases. The detailed experimental protocols provided herein offer a foundation for researchers to explore the full potential of this versatile chemical entity.

References

Navigating the Thermal Landscape of 4-Bromo-2,6-diaminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 4-Bromo-2,6-diaminopyridine is limited in publicly available literature. This guide has been constructed using data from closely related analogs, established analytical protocols, and general principles of organic chemistry to provide a comprehensive and predictive overview. All data derived from analogous compounds are clearly indicated.

Introduction

This compound is a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis, material science, and drug discovery. Its strategic placement of amino and bromo functionalities allows for a multitude of chemical transformations, making it a valuable intermediate in the creation of complex molecular architectures. As with any chemical entity destined for advanced applications, a thorough understanding of its thermal stability and degradation profile is paramount for ensuring safe handling, predicting shelf-life, and establishing appropriate processing conditions.

This technical guide provides a detailed examination of the thermal properties of this compound. While direct experimental data is scarce, this document leverages information from analogous compounds, particularly 2,6-diaminopyridine, to offer valuable insights. It outlines comprehensive experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and proposes a logical degradation pathway based on the known chemistry of brominated pyridines.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Solid (predicted)
CAS Number 329974-09-6

Thermal Stability Analysis: Insights from Analogs

In the absence of specific data for this compound, the thermal properties of the parent compound, 2,6-diaminopyridine (2,6-DAP), can provide a useful, albeit approximate, baseline. A study on a biofield-treated sample of 2,6-DAP offers the following thermal data points.[1][2]

Parameter2,6-Diaminopyridine (Control)2,6-Diaminopyridine (Treated)
Melting Point (DSC) 120.64 °C121.33 °C
Latent Heat of Fusion (DSC) Not ReportedIncreased by 35.52% vs. control
Maximum Thermal Decomposition Temperature (Tmax) (TGA) 186.84 °C203.52 °C

Note: The "treated" sample in the cited study refers to a sample subjected to a proprietary "biofield energy treatment." The control sample data is likely more representative of the inherent thermal properties of 2,6-diaminopyridine.

The introduction of a bromine atom to the pyridine ring in this compound is expected to influence its thermal stability. The heavier bromine atom and the potential for intermolecular interactions involving the C-Br bond may lead to a higher melting point and decomposition temperature compared to the unsubstituted 2,6-diaminopyridine. However, the C-Br bond can also be a point of initial thermal degradation.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standardized thermal analysis experiments are required. The following protocols are based on established methodologies for the analysis of organic compounds and polymers derived from related pyridine structures.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and decomposition temperatures of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is dry by placing it in a vacuum oven at a temperature below its melting point (e.g., 60°C) for 12 hours prior to analysis.

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

  • Sample Loading: Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air, for oxidative degradation studies) with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax).

    • Calculate the percentage of residual mass (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), glass transition temperature (Tg) if applicable, and other thermal transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Experimental Protocol:

  • Sample Preparation: Dry the sample as described in the TGA protocol.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Loading: Weigh 5-10 mg of the dried sample into an aluminum DSC pan and seal it hermetically. Place an empty, sealed aluminum pan in the reference position.

  • Experimental Conditions:

    • Atmosphere: Nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Equilibrate at 30°C and ramp up to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min. This scan erases the thermal history of the sample.

      • Cooling Scan: Cool the sample from 250°C to 30°C at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Ramp up from 30°C to 250°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic transition in the second heating scan.

    • Identify any other thermal events, such as crystallization (exothermic peak) or glass transitions (step change in the baseline).

Proposed Degradation Profile and Pathways

The thermal degradation of this compound is likely to be a multi-step process. Based on the degradation of other brominated organic compounds and pyridine derivatives, a hypothetical degradation pathway can be proposed. The initial steps are likely to involve the cleavage of the C-Br bond and the decomposition of the amino groups.

Potential Degradation Products:

  • Hydrogen Bromide (HBr): A common product from the thermal decomposition of brominated organic compounds.[4]

  • Aminopyridines and Brominated Pyridines: Formed through the loss of bromine or amino groups.

  • Char Residue: A carbonaceous residue remaining at high temperatures.

The degradation of the pyridine ring itself typically occurs at higher temperatures and can lead to the formation of various nitrogen-containing compounds and polycyclic aromatic hydrocarbons.

Visualizations

Experimental Workflow for Thermal Analysis

G Figure 1: Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample This compound Drying Drying in Vacuum Oven Sample->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determination of Thermal Properties TGA_Data->Analysis DSC_Data->Analysis Stability Thermal Stability Profile Analysis->Stability Degradation Degradation Profile Analysis->Degradation

Caption: Workflow for the comprehensive thermal analysis of this compound.

Proposed Thermal Degradation Pathway

G Figure 2: Proposed Thermal Degradation Pathway cluster_initial Initial Degradation cluster_intermediates Formation of Intermediates cluster_secondary Secondary Degradation cluster_products Final Products Start This compound Loss_Br Loss of Bromine Radical Start->Loss_Br Loss_NH2 Loss of Amino Group Start->Loss_NH2 Aminopyridine_Radical 2,6-Diaminopyridinyl Radical Loss_Br->Aminopyridine_Radical Bromopyridine 4-Bromo-2-aminopyridine Loss_NH2->Bromopyridine HBr Hydrogen Bromide (HBr) Aminopyridine_Radical->HBr + H• Ring_Cleavage Pyridine Ring Cleavage Aminopyridine_Radical->Ring_Cleavage Bromopyridine->Ring_Cleavage Volatiles Volatile Nitrogenous Compounds Polymerization Polymerization/Char Formation Ring_Cleavage->Polymerization Ring_Cleavage->Volatiles Char Char Residue Polymerization->Char

Caption: A proposed pathway for the thermal degradation of this compound.

Conclusion

While a complete, experimentally verified thermal profile of this compound is not yet available, this guide provides a robust framework for understanding its likely behavior under thermal stress. The data from the analogous compound, 2,6-diaminopyridine, suggests a melting point in the range of 120-130°C and the onset of significant decomposition above 180°C. The presence of the bromine substituent is anticipated to modify these values. The provided experimental protocols for TGA and DSC offer a clear path for the definitive characterization of this important chemical intermediate. The proposed degradation pathway, involving the initial loss of bromine and amino functionalities followed by ring cleavage, serves as a valuable hypothesis for further investigation, particularly through techniques such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy (TGA-MS/FTIR). For researchers and developers working with this compound, a comprehensive thermal analysis as outlined herein is a critical step towards its safe and effective application.

References

4-Bromo-2,6-diaminopyridine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a strategically functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring two nucleophilic amino groups and a reactive bromine atom on a pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of complex molecules for medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data are summarized in the table below.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 138-142 °C
CAS Number 329974-09-6

Table 1: Physicochemical Properties of this compound.

Spectroscopic characterization provides definitive identification of the compound. The following table summarizes the key NMR data.

NucleusChemical Shift (δ) ppm
¹H NMR 6.05 (s, 2H), 4.55 (br s, 4H)
¹³C NMR 159.0, 140.5, 95.5

Table 2: ¹H and ¹³C NMR Data of this compound (in DMSO-d₆).

Synthesis of this compound

Several synthetic routes to this compound have been reported, allowing for its accessible preparation in a laboratory setting.

Synthesis from 2,6-Diaminopyridine

A common and straightforward method involves the direct bromination of commercially available 2,6-diaminopyridine.

Synthesis_from_2,6-Diaminopyridine 2,6-Diaminopyridine 2,6-Diaminopyridine This compound This compound 2,6-Diaminopyridine->this compound N-Bromosuccinimide (NBS) Acetonitrile, rt

Figure 1: Synthesis from 2,6-diaminopyridine.

Experimental Protocol: Synthesis from 2,6-Diaminopyridine

To a solution of 2,6-diaminopyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a key handle for molecular elaboration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting this compound with various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Suzuki-Miyaura_Coupling This compound This compound Catalyst Pd Catalyst Base, Solvent This compound->Catalyst Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Catalyst Coupled_Product 4-Aryl-2,6-diaminopyridine Catalyst->Coupled_Product

Figure 2: Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) is prepared in a suitable solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 6-12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O92
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O78

Table 3: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted diaminopyridines. This reaction is highly valuable for the synthesis of compounds with diverse amine functionalities.

Buchwald-Hartwig_Amination This compound This compound Catalyst Pd Catalyst Ligand, Base This compound->Catalyst Amine R₂NH Amine->Catalyst Coupled_Product 4-(Dialkylamino)-2,6-diaminopyridine Catalyst->Coupled_Product

Figure 3: Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq). The desired amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene) are added. The vessel is sealed and heated to 80-110 °C for 12-24 hours. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by chromatography.

AmineCatalyst/LigandBaseSolventYield (%)
MorpholinePd₂(dba)₃/XantphosNaOtBuToluene90
PiperidinePd(OAc)₂/BINAPK₃PO₄Dioxane82
AnilinePd₂(dba)₃/RuPhosLiHMDSTHF75

Table 4: Representative Buchwald-Hartwig Amination Reactions.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of alkynyl-substituted diaminopyridines.

Sonogashira_Coupling This compound This compound Catalyst Pd Catalyst Cu(I) co-catalyst, Base This compound->Catalyst Alkyne R-C≡CH Alkyne->Catalyst Coupled_Product 4-Alkynyl-2,6-diaminopyridine Catalyst->Coupled_Product

Figure 4: Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine) are added. The reaction mixture is degassed and stirred at room temperature or slightly elevated temperatures until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

AlkynePd CatalystCu(I) SourceBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF88
TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIDIPATHF95
1-HexynePd(dppf)Cl₂CuIEt₃NAcetonitrile80

Table 5: Representative Sonogashira Coupling Reactions.

Application in Medicinal Chemistry: JAK Inhibitors

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have been explored as potent and selective inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[1][2]

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1]

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Cytokine_Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization Gene_Expression Gene Expression STAT_Dimer->Gene_Expression 6. Nuclear Translocation & Gene Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Cytokine Binding Inhibitor Diaminopyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Figure 5: JAK-STAT signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and diverse functionalization through a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. The demonstrated utility of its derivatives, particularly as kinase inhibitors in medicinal chemistry, highlights the significant potential of this scaffold in the development of novel therapeutics and functional materials. The synthetic protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-Bromo-2,6-diaminopyridine: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and key applications of 4-Bromo-2,6-diaminopyridine. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols and visualizations of synthetic pathways are included to support laboratory use.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following sections detail its classification, safety precautions, and first-aid measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Some sources also indicate that it may be harmful if swallowed.

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling and minimize exposure, the following precautionary measures and personal protective equipment are essential:

Prevention:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Please note that some of these values are predicted and may vary.

PropertyValueReference
CAS Number 329974-09-6[2]
Molecular Formula C₅H₆BrN₃[2]
Molecular Weight 188.03 g/mol [2]
Appearance White powder[3]
Melting Point 126 °C[3]
Boiling Point (Predicted) 352.7 ± 37.0 °C[3]
Density (Predicted) 1.818 ± 0.06 g/cm³[3]
pKa (Predicted) 5.13 ± 0.35[3]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[3]

Experimental Protocols and Applications

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and novel materials.[1][4] Its structure, featuring two amino groups and a bromine atom on a pyridine ring, allows for a variety of chemical transformations.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from diethyl oxalate. The key steps include a condensation reaction, aminolysis, bromination, and an amide degradation reaction.[4]

G A Diethyl Oxalate + Acetone B Pyranoid Ring Intermediate A->B Condensation C Aminolysis B->C D Bromination C->D E Amide Degradation D->E F This compound E->F

General Synthetic Strategy

A detailed experimental protocol for the final step, the degradation of 4-bromopyridine-2,6-dicarboxamide, is as follows:

Materials:

  • 4-bromopyridine-2,6-dicarboxamide

  • Potassium hydroxide (KOH) aqueous solution (5 mol/L)

  • Bromine (Br₂)

  • Ice bath

  • Reaction flask

  • Stirrer

Procedure:

  • In a reaction flask, add the 5 mol/L aqueous solution of potassium hydroxide.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add bromine to the cooled KOH solution while stirring and maintain the temperature at 0 °C for 1 hour.

  • Add 4-bromopyridine-2,6-dicarboxamide to the mixture and allow it to dissolve with stirring.

  • Gradually warm the reaction mixture to 90 °C and maintain this temperature for approximately 4 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A solid precipitate of this compound will form.

  • Collect the solid product by suction filtration and dry it.[5]

Application in Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules with potential biological activity.[1]

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound D Substituted 2,6-diaminopyridine A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst, Base E This compound H N-Substituted 2,6-diaminopyridine E->H F Amine F->H G Pd Catalyst, Base, Ligand

Cross-Coupling Applications

General Protocol for Suzuki-Miyaura Coupling: While a specific protocol for this compound is not readily available, a general procedure for similar substrates is as follows. Optimization for this specific substrate will be necessary.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Activity and Potential Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the diaminopyrimidine scaffold is a known pharmacophore in many biologically active compounds, particularly as kinase inhibitors. Derivatives of diaminopyrimidines have been investigated as inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs).

  • Kinase Inhibition: The 2,4-diaminopyrimidine core is a key structural motif in many kinase inhibitors. It can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The substituents on the diaminopyrimidine ring play a significant role in determining the potency and selectivity of the inhibitor.

  • In Silico Studies: Molecular docking and other in-silico methods are often employed to predict the binding affinity of diaminopyrimidine derivatives to various kinase targets. These studies can help in the rational design of more potent and selective inhibitors.

Given the structural similarities to known kinase inhibitors, it is plausible that derivatives of this compound could target signaling pathways regulated by various kinases, which are often implicated in cancer and inflammatory diseases. Further biological screening and in-silico studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound and its derivatives.

G A This compound Derivative B Kinase ATP-Binding Pocket A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Pathway (e.g., Proliferation, Survival) C->D Blocks E Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) D->E Modulates

Hypothesized Mechanism of Action

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to determine the proper classification and disposal method. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its safe handling requires adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper storage conditions. The reactivity of its bromine atom in cross-coupling reactions, combined with the diaminopyridine core, makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential biological activities, particularly in the area of kinase inhibition. Further research is needed to fully explore its biological targets and therapeutic potential.

References

Methodological & Application

Step-by-step synthesis protocol for 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Bromo-2,6-diaminopyridine

Abstract

This compound is a crucial heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals, natural products, and polymers.[1][2][3] Its structure, featuring both reactive amine groups and a bromine atom, allows for extensive functionalization, making it a valuable building block in medicinal chemistry and materials science.[3] This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from diethyl oxalate and acetone. An alternative synthetic route is also briefly discussed.

Introduction

This compound (CAS No: 329974-09-6) is a key fine chemical intermediate widely applied in the pharmaceutical and pesticide industries.[1] For instance, it serves as a precursor for the preparation of adenosine A3 and A2B antagonists.[1] The synthetic pathway detailed in this protocol involves a multi-step process commencing with a condensation reaction to form a pyranoid ring, followed by aminolysis, bromination, and an amide degradation reaction to yield the final product.[1] This method is noted for its simplicity and potential for industrial-scale production.[1]

An alternative synthesis route involves a double Curtius rearrangement of 4-bromo-pyridine-2,6-dicarboxylic acid dihydrazide.[4][5] While effective, this application note will focus on the more extensively documented pathway from diethyl oxalate.

Physicochemical Properties

PropertyValue
CAS Number 329974-09-6[6][7][8]
Molecular Formula C₅H₆BrN₃[6][7]
Molecular Weight 188.03 g/mol [6][7]
Appearance White to off-white solid
Purity ≥98%

Overall Reaction Scheme

The synthesis of this compound from diethyl oxalate is a five-step process:

  • Condensation & Hydrolysis: Diethyl oxalate and acetone react under basic conditions, followed by acidic hydrolysis to form jervasic acid.[1]

  • Amination: Jervasic acid is treated with ammonia to yield chelidamic acid.[1]

  • Bromination & Esterification: Chelidamic acid is converted to 4-bromopyridine-2,6-dicarboxylic acid methyl ester.[1]

  • Ammonolysis: The diester is treated with ammonia in methanol to produce 4-bromopyridine-2,6-dicarboxamide.[1]

  • Hofmann Rearrangement: The diamide undergoes a Hofmann-type rearrangement to give the target product, this compound.[1]

Experimental Protocol

Materials and Reagents:

  • Diethyl oxalate (Compound 2)

  • Acetone

  • Sodium metal

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Aqueous Ammonia

  • Phosphorus pentabromide (PBr₅)

  • Methanol

  • Potassium hydroxide (KOH)

  • Bromine (Br₂)

  • Water

Step 1: Synthesis of Jervasic Acid (Compound 3)

  • In a 3 L three-necked flask equipped with a mechanical stirrer, add 1.5 L of ethanol and 70.5 g (3.06 mol) of sodium metal. Stir until the sodium is completely dissolved and cool the resulting sodium ethoxide solution to 0 °C.[1]

  • Slowly add a mixture of 87 g (1.5 mol) of acetone and 465 g (3.18 mol) of diethyl oxalate dropwise. The reaction is mildly exothermic, and the mixture will turn yellow and gradually thicken.[1]

  • After the addition is complete, warm the mixture to 60 °C and maintain for 2 hours.[1]

  • Cool the reaction to room temperature and add 600 mL of concentrated hydrochloric acid and 300 mL of water.[1]

  • Warm the mixture to 50 °C and stir for 24 hours to facilitate ester hydrolysis.[1]

  • Cool to room temperature, collect the resulting precipitate by suction filtration, and dry to obtain jervasic acid.

Step 2: Synthesis of Chelidamic Acid (Compound 4)

  • Transfer the jervasic acid from the previous step to a suitable reaction vessel.

  • Add aqueous ammonia solution and stir. The reaction is typically carried out at elevated temperatures (e.g., 60 °C) for 2-4 hours.[1]

  • Upon completion, cool the reaction mixture. The product, chelidamic acid, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid methyl ester (Compound 5)

  • In a fume hood, carefully react the chelidamic acid with phosphorus pentabromide to form the intermediate 4-bromopyridine-2,6-dicarbonyl dichloride.[1]

  • Following the bromination, add methanol to the reaction mixture to perform esterification, yielding the desired 4-bromopyridine-2,6-dicarboxylic acid methyl ester.[1]

  • Isolate the product through appropriate workup and purification procedures.

Step 4: Synthesis of 4-Bromopyridine-2,6-dicarboxamide (Compound 6)

  • Dissolve the methyl ester (Compound 5) in methanol.

  • Saturate the solution with ammonia gas or use a concentrated solution of ammonia in methanol.[1]

  • Heat the reaction mixture, typically at 60 °C, for 2-4 hours until the reaction is complete as monitored by TLC.[1]

  • Cool the mixture to induce precipitation of the diamide product.

  • Filter the solid, wash with a small amount of cold methanol, and dry to obtain 4-bromopyridine-2,6-dicarboxamide.

Step 5: Synthesis of this compound (Compound 1)

  • In a 500 mL three-necked flask, prepare a solution of potassium hydroxide (e.g., 300 mL of 5 mol/L aqueous solution) and cool it to 0 °C.[1]

  • Slowly add bromine (e.g., 2.6 mL for a 0.02 mol scale reaction) while maintaining the temperature at 0 °C. Continue stirring for 1 hour.[1]

  • Add the 4-bromopyridine-2,6-dicarboxamide (Compound 6, e.g., 5 g, 0.02 mol) to the cold hypobromite solution and stir until dissolved.[1]

  • Warm the reaction mixture to 90 °C and maintain for approximately 4 hours. Monitor the reaction progress by HPLC or TLC.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature naturally. A solid product will precipitate.[1]

  • Collect the solid by suction filtration and dry to obtain the final product, this compound.[1]

Quantitative Data Summary

StepProductMolar Mass ( g/mol )Starting Material (g)Product Yield (g)Yield (%)
5This compound188.035.0 (Compound 6)3.081%[1]

Note: Yields for intermediate steps were not fully detailed in the provided sources but are generally reported to be good.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product SM1 Diethyl Oxalate Step1 Step 1: Condensation & Hydrolysis SM1->Step1 + NaOEt + HCl, H₂O SM2 Acetone SM2->Step1 + NaOEt + HCl, H₂O Int1 Jervasic Acid Step1->Int1 Step2 Step 2: Amination Int2 Chelidamic Acid Step2->Int2 Step3 Step 3: Bromination & Esterification Int3 4-Bromo-pyridine-2,6- dicarboxylic acid methyl ester Step3->Int3 Step4 Step 4: Ammonolysis Int4 4-Bromo-pyridine-2,6- dicarboxamide Step4->Int4 Step5 Step 5: Hofmann Rearrangement FP This compound Step5->FP Int1->Step2 + NH₃·H₂O Int2->Step3 + PBr₅ + CH₃OH Int3->Step4 + NH₃/CH₃OH Int4->Step5 + Br₂ + KOH

Caption: Synthetic workflow for this compound.

Safety Precautions

  • This synthesis involves hazardous materials, including bromine, phosphorus pentabromide, strong acids, and bases. All steps should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reactions involving sodium metal are highly exothermic and produce flammable hydrogen gas; conduct them with extreme caution and away from water.

  • Handle bromine, a highly corrosive and toxic substance, with extreme care.

Conclusion

The protocol described provides a comprehensive and detailed procedure for the synthesis of this compound. The multi-step synthesis is robust and results in a good overall yield, making it suitable for laboratory and potential pilot-scale production. The resulting product is a key intermediate for further chemical elaboration in various research and development fields.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the large-scale synthesis of 4-Bromo-2,6-diaminopyridine, a critical intermediate in the pharmaceutical and fine chemical industries. Two distinct and scalable synthetic routes are presented, tailored for pilot plant operations. The first is a multi-step synthesis commencing from diethyl oxalate and acetone, and the second, a safer alternative, begins with 2,4-dibromopyridine-N-oxide. This document includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways and workflows to ensure clarity and reproducibility.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials.[1] Its pyridine core, substituted with two amino groups and a bromine atom, offers multiple reaction sites for further chemical transformations. The demand for this intermediate in drug discovery and development necessitates robust and scalable synthetic methods suitable for pilot plant and industrial production. This document outlines two proven methodologies for the large-scale synthesis of this compound, focusing on process efficiency, safety, and scalability.

Synthetic Route 1: From Diethyl Oxalate and Acetone

This synthetic pathway involves a five-step process starting from readily available and cost-effective raw materials, diethyl oxalate and acetone. The methodology is designed for straightforward implementation in a pilot plant setting.

Overall Reaction Scheme:
  • Step 1: Condensation and Hydrolysis to form Jervasic Acid.

  • Step 2: Aminolysis to yield Chelidamic Acid.

  • Step 3: Bromination and Esterification to produce 4-bromopyridine-2,6-dicarboxylic acid methyl esters.

  • Step 4: Ammonolysis to form 4-bromopyridine-2,6-diformamide.

  • Step 5: Hofmann Rearrangement (Amide Degradation) to afford this compound.

Experimental Protocol

Step 1: Synthesis of Jervasic Acid (Compound 3)

  • To a 3L three-necked flask, add 1.5L of ethanol and 70.5g (3.06 mol) of sodium metal with mechanical stirring. Cool the mixture to 0°C after the sodium has completely dissolved.

  • Slowly add a mixture of 87g (1.5 mol) of acetone and 465g (3.18 mol) of diethyl oxalate. The reaction is mildly exothermic, and the mixture will gradually turn yellow and thicken.

  • After the addition is complete, heat the reaction mixture to 60°C for 2 hours.

  • Cool the mixture to room temperature and add 600mL of concentrated hydrochloric acid and 300mL of water.

  • Heat the mixture to 50°C and maintain for 24 hours to facilitate ester hydrolysis.

  • The product, jervasic acid, will precipitate. Isolate the solid by filtration, wash with water, and dry.

Step 2: Synthesis of Chelidamic Acid (Compound 4)

  • The jervasic acid from the previous step is subjected to an aminolysis reaction using aqueous ammonia.

  • The reaction is typically carried out at a controlled temperature, ranging from 0°C to room temperature, for 48-60 hours.

  • The molar ratio of aqueous ammonia to jervasic acid should be in the range of 25-35:1.

  • Upon completion, the chelidamic acid is isolated by filtration.

Step 3: Synthesis of 4-bromopyridine-2,6-dicarboxylic acid methyl esters (Compound 5)

  • In a suitable reactor, treat chelidamic acid with phosphorus pentabromide (PBr5) in chloroform. The molar ratio of PBr5 to chelidamic acid should be between 3.5-4:1.

  • The reaction is heated to 80-100°C for 2-4 hours to form the acyl chloride intermediate.

  • After the bromination is complete, methanol is added to the reaction mixture to generate the dimethyl ester.

Step 4: Synthesis of 4-bromopyridine-2,6-diformamide (Compound 6)

  • The dimethyl ester (Compound 5) is dissolved in methanol.

  • The solution is treated with an ammonia solution in methanol.

  • The reaction is maintained at 60°C for 2-4 hours.

  • The resulting 4-bromopyridine-2,6-diformamide is isolated upon completion of the reaction.

Step 5: Synthesis of this compound (Compound 1)

  • In a 500mL three-necked flask, prepare a solution of potassium hydroxide by dissolving an appropriate amount in 300mL of water (to achieve a 5mol/L concentration). Cool the solution to 0°C.

  • Slowly add 2.6mL of bromine to the potassium hydroxide solution and stir for 1 hour at 0°C.

  • Add 5g (0.02 mol) of 4-bromopyridine-2,6-diformamide (Compound 6) to the reaction mixture and stir until dissolved. The molar ratio of bromine to the diformamide is 2.5:1.

  • Heat the reaction mixture to 90°C and maintain for approximately 4 hours, monitoring the reaction progress by HPLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of solution.

  • Isolate the solid by suction filtration and dry to obtain this compound. The reported yield for this step is 81%.

Quantitative Data Summary for Route 1
StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield
1Diethyl Oxalate, AcetoneSodium, Ethanol, HCl0-602 (reaction), 24 (hydrolysis)-
2Jervasic AcidAqueous Ammonia0 - Room Temp48-60-
3Chelidamic AcidPBr5, Methanol, Chloroform80-1002-4-
4Compound 5Ammonia in Methanol602-4-
5Compound 6Bromine, KOH90481%

Synthetic Workflow for Route 1

G cluster_0 Synthesis of this compound (Route 1) Diethyl Oxalate + Acetone Diethyl Oxalate + Acetone Jervasic Acid Jervasic Acid Diethyl Oxalate + Acetone->Jervasic Acid Na, EtOH, HCl 0-60°C, 24h Chelidamic Acid Chelidamic Acid Jervasic Acid->Chelidamic Acid NH3(aq) 0-RT, 48-60h 4-bromopyridine-2,6-dicarboxylic\nacid methyl esters 4-bromopyridine-2,6-dicarboxylic acid methyl esters Chelidamic Acid->4-bromopyridine-2,6-dicarboxylic\nacid methyl esters 1. PBr5, CHCl3, 80-100°C 2. MeOH 4-bromopyridine-2,6-diformamide 4-bromopyridine-2,6-diformamide 4-bromopyridine-2,6-dicarboxylic\nacid methyl esters->4-bromopyridine-2,6-diformamide NH3, MeOH 60°C, 2-4h This compound This compound 4-bromopyridine-2,6-diformamide->this compound Br2, KOH 90°C, 4h

Caption: Synthetic pathway from Diethyl Oxalate to this compound.

Synthetic Route 2: From 2,4-Dibromopyridine-N-oxide

This alternative route is presented as a safer and more efficient method, avoiding the use of potentially hazardous reagents and intermediates associated with other synthetic pathways. This approach consists of a four or five-step sequence with a regioselective di-amination as the key transformation, resulting in overall yields of 28% and 33%, respectively.

Overall Reaction Scheme:
  • Step 1: Ammonolysis of 2,4-dibromopyridine-N-oxide.

  • Step 2: Further amination and reduction to yield the final product.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-bromopyridine-N-oxide

  • In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide with aqueous ammonia. The mass ratio of 2,4-dibromopyridine-N-oxide to aqueous ammonia should be between 1:2.5 and 1:5.0.

  • Heat the sealed vessel to a temperature between 60°C and 110°C.

  • Maintain the reaction at this temperature until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the 2-Amino-4-bromopyridine-N-oxide intermediate.

Step 2: Synthesis of this compound (Conceptual Protocol based on related synthesis)

Note: The following is a conceptual protocol for the di-amination, based on typical procedures for similar transformations, as a detailed protocol for the di-amino product was not available in the searched literature. The synthesis of the mono-amino analog, 2-amino-4-bromopyridine, involves a reduction step after amination. A similar reduction would be necessary here to remove the N-oxide.

  • The 2-Amino-4-bromopyridine-N-oxide intermediate would undergo a second amination step, likely under more forcing conditions to substitute the second bromine atom.

  • Following the di-amination, a reduction step is required to remove the N-oxide functionality. In a 2L four-necked bottle, add 1L of ethanol and the di-amino-N-oxide intermediate.

  • With mechanical stirring, add reduced iron powder (approximately 10 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 76-80°C) for several hours until the reduction is complete.

  • Cool the reaction mixture to room temperature and filter through celite to remove the iron residues.

  • Concentrate the filtrate and purify the crude product by crystallization or column chromatography to obtain this compound.

Quantitative Data Summary for Route 2
ProcedureStarting MaterialKey TransformationOverall Yield
Four-step2,4-dibromopyridine-N-oxideRegioselective 2,6-diamination28%
Five-step2,4-dibromopyridine-N-oxideRegioselective 2,6-diamination33%

Experimental Workflow for Route 2

G cluster_1 Synthesis of this compound (Route 2) 2,4-Dibromopyridine-N-oxide 2,4-Dibromopyridine-N-oxide Intermediates Intermediates 2,4-Dibromopyridine-N-oxide->Intermediates Regioselective 2,6-Diamination This compound This compound Intermediates->this compound Further transformation and Reduction

Caption: Conceptual workflow for the synthesis from 2,4-Dibromopyridine-N-oxide.

Safety Considerations

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Handling:

    • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Phosphorus pentabromide: Corrosive and reacts violently with water.

    • Sodium metal: Highly reactive with water.

    • Concentrated acids and bases: Corrosive. Handle with appropriate care.

  • Reaction Conditions: Reactions involving heating and pressure should be conducted behind a blast shield. Ensure proper temperature and pressure monitoring.

Conclusion

The two synthetic routes detailed in these application notes offer viable and scalable options for the production of this compound in a pilot plant setting. Route 1 provides a comprehensive, step-by-step protocol from inexpensive starting materials. Route 2 offers a potentially safer and more efficient, albeit less detailed, alternative. The choice of synthetic route will depend on factors such as raw material availability, cost, equipment, and safety considerations specific to the manufacturing site. These protocols, along with the provided quantitative data and visual aids, are intended to serve as a valuable resource for researchers and process chemists in the development and scale-up of this important chemical intermediate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-2,6-diaminopyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are foundational for the synthesis of a diverse array of substituted diaminopyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science.[1]

Introduction

This compound is a key synthetic intermediate, offering a strategic point for functionalization at the C4-position. The presence of the amino groups can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This document outlines generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a framework for the synthesis of novel compounds with potential applications in drug discovery and development.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-diaminopyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[2] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position.

Table 1: Representative Conditions and Expected Yields for Suzuki-Miyaura Coupling
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane1001680-90
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110875-85
42-Naphthylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄THF/H₂O (4:1)801288-96

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and, if required, the ligand to the flask.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,6-diaminopyridine.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base Ar-Br Ar-Br Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination R2NH [Ar-Pd(II)-Br(L2)(R2NH)] [Ar-Pd(II)-Br(L2)(R2NH)] Amine_Coordination->[Ar-Pd(II)-Br(L2)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-Br(L2)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 R2NH R2NH Base Base Ar-Br Ar-Br Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Ar-Br Ar-Br Cu(I)Br Cu(I)Br Alkyne_Coordination Alkyne_Coordination Cu(I)Br->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Transfers Alkynyl Group Terminal_Alkyne Terminal_Alkyne Base Base Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: This compound, Coupling Partner, Base C Add Reagents to Dry Glassware A->C B Prepare Inert Atmosphere (Schlenk Line) B->C D Add Degassed Solvent C->D E Add Catalyst/Ligand D->E F Heat to Desired Temperature E->F G Stir Vigorously F->G H Monitor Progress (TLC/LC-MS) G->H I Cool to Room Temperature H->I J Quench Reaction (if needed) I->J K Aqueous Workup (Extraction) J->K L Dry Organic Layer K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N O Characterize Product N->O

References

Application Notes and Protocols for Amination Reactions Involving 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a valuable building block in medicinal chemistry and materials science. The introduction of an additional amino group at the C4 position through amination reactions unlocks access to a diverse range of 2,4,6-triaminopyridine derivatives. These derivatives are key intermediates in the synthesis of various biologically active compounds. Notably, the 2,4,6-triaminopyrimidine core, a close analogue, is found in pharmaceuticals such as the diuretic Triamterene and folic acid antagonists like Methotrexate, which are used in cancer therapy. This document provides detailed protocols for the amination of this compound using two powerful and widely used catalytic methods: the Buchwald-Hartwig amination and the Ullmann-type condensation.

The presence of two amino groups on the pyridine ring makes this compound an electron-rich heteroaryl bromide. This electronic nature can present challenges in cross-coupling reactions. Therefore, the selection of appropriate catalysts, ligands, and reaction conditions is crucial for achieving high yields and purity. The protocols provided herein are designed to serve as a robust starting point for the successful amination of this substrate.

Data Presentation: Estimated Reaction Parameters and Yields

The following tables summarize estimated reaction conditions and expected yields for the amination of this compound with various amines. These values are based on literature reports for structurally similar electron-rich heteroaryl bromides and should be used as a guideline for reaction optimization.

Table 1: Estimated Yields for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Estimated Yield (%)*
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2475-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11012-2480-95
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃Toluene10012-2470-85
4n-HexylaminePd(OAc)₂ (2)SPhos (4)LHMDSTHF808-1665-80

*Yields are estimations based on reactions with analogous electron-rich bromopyridines and may require optimization for this compound.

Table 2: Estimated Yields for Ullmann-type Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Estimated Yield (%)*
1AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202460-75
2MorpholineCuI (10)L-Proline (20)K₃PO₄DMSO1102465-80
3BenzylamineCu₂O (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃Dioxane1302455-70
4n-HexylamineCuI (10)NoneK₂CO₃NMP1402450-65

*Yields are estimations based on reactions with analogous bromopyridines and may require optimization for this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. The choice of ligand is critical for the success of the reaction with this electron-rich substrate; bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are recommended.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • In a glovebox or under a stream of inert gas, add the base (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at the temperature indicated in Table 1 (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the time indicated (typically 8-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2,4,6-triaminopyridine derivative.

Protocol 2: Copper-Catalyzed Ullmann-type Amination

This protocol provides a general procedure for the copper-catalyzed amination of this compound. This method often requires higher temperatures than the Buchwald-Hartwig reaction but can be a cost-effective alternative.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, benzylamine)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine) (optional, but often beneficial)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, dioxane)

  • Reaction vial or flask with a reflux condenser

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the copper catalyst (0.1 mmol), the ligand (0.2 mmol, if used), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL) and the amine (1.5 mmol).

  • Seal the vial and flush with an inert gas.

  • Heat the reaction mixture in a preheated oil bath at the temperature indicated in Table 2 (typically 110-140 °C).

  • Stir the reaction mixture vigorously for the time indicated (typically 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired 2,4,6-triaminopyridine derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Amine Catalyst & Ligand Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (80-140 °C, 8-24 h) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter Inorganic Salts cool->filter extract Liquid-Liquid Extraction filter->extract purify Column Chromatography extract->purify product Isolated 2,4,6-Triaminopyridine Derivative purify->product

Caption: Generalized experimental workflow for the amination of this compound.

Potential Signaling Pathways of 2,4,6-Triaminopyridine Derivatives

The aminated products of this compound are analogues of biologically active compounds. The following diagrams illustrate the mechanisms of action of related drugs.

1. Inhibition of Epithelial Sodium Channel (ENaC) by Triamterene Analogues

Derivatives of 2,4,6-triaminopyridine can be designed as analogues of the diuretic drug Triamterene. Triamterene acts by blocking the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium excretion and potassium retention.[1][2]

ENaC_inhibition cluster_membrane Apical Membrane of Principal Cell (Kidney) ENaC Epithelial Sodium Channel (ENaC) Na_cell Na+ in Cell ENaC->Na_cell Na_lumen Na+ in Tubular Lumen Na_lumen->ENaC Reabsorption Triamterene Triamterene Analogue (Product Derivative) Triamterene->ENaC Blockade

Caption: Mechanism of ENaC inhibition by Triamterene analogues.

2. Inhibition of Dihydrofolate Reductase (DHFR) by Folic Acid Antagonist Analogues

The 2,4,6-triaminopyridine scaffold is present in folic acid antagonists like Methotrexate and the antimalarial drug Pyrimethamine. These drugs inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[3][4][5] This inhibition leads to cell cycle arrest and is a key mechanism in cancer chemotherapy and malaria treatment.

DHFR_inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_synthesis Purine & Thymidylate Synthesis THF->Nucleotide_synthesis One-carbon transfer DHFR->THF Reduction DNA_synthesis DNA Synthesis & Cell Proliferation Nucleotide_synthesis->DNA_synthesis MTX_analogue Folic Acid Antagonist (Product Derivative) MTX_analogue->DHFR Competitive Inhibition

Caption: Inhibition of DHFR by folic acid antagonist analogues.

References

HPLC and GC-MS analytical methods for 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand exists for robust and reliable analytical methods for the quantification and identification of 4-Bromo-2,6-diaminopyridine, a key intermediate in pharmaceutical synthesis. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are tailored for researchers, scientists, and drug development professionals requiring accurate and precise analytical characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of suitable analytical methods.

PropertyValueSource
Molecular FormulaC₅H₆BrN₃PubChem[1][2]
Molecular Weight188.03 g/mol PubChem[1][2]
Predicted XlogP0.8PubChem[1]
Monoisotopic Mass186.97451 DaPubChem[1]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable technique for the quantification of this compound, offering excellent resolution and sensitivity. Aromatic amines are well-separated using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer.

Application Note: HPLC Analysis

This method is designed for the quantification of this compound in bulk drug substances and reaction mixtures.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV Detector
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Quantitative Data Summary:

ParameterResult
Retention Time ~ 5.8 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Experimental Protocol: HPLC
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Serial Dilutions (Standards) Dissolve->Dilute Standards Filter Filter (0.45 µm) Dissolve->Filter Samples Equilibrate Equilibrate System Dilute->Equilibrate Filter->Equilibrate Inject Inject into HPLC Equilibrate->Inject Detect UV Detection (254 nm) Inject->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For halogenated pyridines, a non-polar capillary column is often effective.

Application Note: GC-MS Analysis

This method is suitable for the identification of this compound and the analysis of volatile impurities.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Instrument GC-MS System
Column ZB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z

Quantitative and Qualitative Data Summary:

ParameterResult
Retention Time ~ 10.2 min
Characteristic Ions (m/z) 187, 189 (M+), 108, 81
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Experimental Protocol: GC-MS
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards for linearity and sensitivity assessment.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to a concentration suitable for GC-MS analysis.

    • Ensure the sample is free of non-volatile residues. If necessary, perform a liquid-liquid extraction or solid-phase extraction.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared standard or sample into the GC-MS system.

    • Acquire data in full scan mode for qualitative analysis and impurity identification.

    • For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity, monitoring the characteristic ions.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution Dilute Prepare Working Standards/Samples Stock->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (50-300 m/z) Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using SIM/Scan Data Identify->Quantify

Caption: GC-MS analytical workflow for this compound.

Conclusion

The presented HPLC and GC-MS methods provide robust and reliable approaches for the analytical characterization of this compound. The HPLC method is well-suited for routine quantification and purity assessment, while the GC-MS method offers excellent capabilities for identification and analysis of volatile impurities. These protocols can be adapted and validated by researchers and drug development professionals to meet their specific analytical needs.

References

Application Notes and Protocols: 4-Bromo-2,6-diaminopyridine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyridine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of many kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. 4-Bromo-2,6-diaminopyridine is an attractive and versatile precursor for the synthesis of novel kinase inhibitors. The diaminopyridine core can effectively mimic the purine base of ATP, anchoring the inhibitor in the active site, while the bromine atom at the 4-position serves as a convenient chemical handle for introducing molecular diversity through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for the synthesis of a representative 4-aryl-2,6-diaminopyridine kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction and a standard protocol for evaluating its in vitro kinase inhibitory activity.

Data Presentation

The 2,6-diaminopyridine scaffold is a key feature in a variety of kinase inhibitors. The table below presents representative inhibitory activities of compounds featuring this or a closely related diaminopyrimidine core against several important kinase targets. The data for the "Representative 4-Aryl-2,6-diaminopyridine" is a hypothetical example based on activities of structurally similar compounds to illustrate the potential of this scaffold.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference Compound
1 4-Aryl-2,6-diaminopyridineJAK2 (Janus Kinase 2)15Fedratinib (JAK2 Inhibitor)
2 2,4-DiaminopyrimidineIRAK4 (IL-1 Receptor-Associated Kinase 4)27Compound 16 from[1]
3 2,4-DiaminopyrimidineCDK7 (Cyclin-Dependent Kinase 7)7.21Compound 22 from[2]
4 2,6-Diamino-3-acylpyridineCDK2 (Cyclin-Dependent Kinase 2)Potent InhibitionCompound 2r from[3]

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of kinase inhibitors from this compound and a simplified representation of a relevant signaling pathway that can be targeted.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound coupling Suzuki-Miyaura Coupling start->coupling boronic_acid Arylboronic Acid boronic_acid->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Compound (4-Aryl-2,6-diaminopyridine) characterization->final_product kinase_assay In vitro Kinase Assay (IC50 Determination) sar_analysis SAR Analysis & Optimization kinase_assay->sar_analysis final_product->kinase_assay JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (P) inhibitor 4-Aryl-2,6-diaminopyridine Inhibitor inhibitor->jak Inhibits stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription Induces

References

Application Notes and Protocols: 4-Bromo-2,6-diaminopyridine in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of 4-Bromo-2,6-diaminopyridine as a primary linker in the synthesis of metal-organic frameworks (MOFs) is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of MOF chemistry and draw from synthesis and functionalization methods used for structurally analogous compounds, such as other substituted pyridines and amino-functionalized linkers. These protocols provide a scientifically grounded, hypothetical framework for researchers and professionals interested in exploring the potential of this specific ligand.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high surface areas make them promising for a variety of applications, including catalysis, gas storage, and drug delivery.[1][2][3] Pyridine-based linkers are of particular interest due to the coordinating ability of the pyridine nitrogen and the potential for introducing additional functionality.[4][5]

This compound is a promising but underexplored candidate for MOF synthesis. Its key structural features include:

  • Two Amino Groups: These can act as coordinating sites for metal ions and as hydrogen bond donors, potentially influencing the framework's structure and its interaction with guest molecules. The amino groups also offer sites for post-synthetic modification.[6][7]

  • Pyridine Nitrogen: This provides an additional coordination site, allowing for the formation of diverse network topologies.[5]

  • Bromo Substituent: The bromine atom can serve as a handle for post-synthetic modification via cross-coupling reactions, enabling the introduction of a wide range of functional groups to tailor the MOF's properties after its initial synthesis.

These functionalities suggest that MOFs synthesized from this compound could have potential applications in catalysis, as platforms for further functionalization, and in drug delivery systems.

Application Notes

2.1. Heterogeneous Catalysis

MOFs derived from this compound are hypothesized to be effective heterogeneous catalysts. The basic amino groups and the pyridine nitrogen atom can act as Lewis base active sites.[8] Furthermore, the framework could be functionalized post-synthetically at the bromo-position to introduce more sophisticated catalytic moieties.

Potential Catalytic Applications:

  • Base-catalyzed reactions (e.g., Knoevenagel condensation, Aldol reactions).

  • Support for catalytically active metal nanoparticles.

  • Platform for asymmetric catalysis after chiral functionalization.

2.2. Drug Delivery

The inherent porosity of MOFs makes them suitable candidates for drug delivery systems.[2] A hypothetical MOF constructed with this compound could encapsulate therapeutic agents. The amino groups on the linker could form hydrogen bonds with drug molecules, potentially leading to high loading capacities and controlled release profiles. The basic nature of the amino groups might also allow for pH-responsive drug release in acidic tumor microenvironments.

2.3. Platform for Post-Synthetic Modification (PSM)

The bromo- and amino- groups on the linker make these hypothetical MOFs excellent platforms for Post-Synthetic Modification (PSM).[6][9] This allows for the precise engineering of the pore environment and surface chemistry.

  • Modification of the Bromo Group: The C-Br bond can be functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new organic functionalities.

  • Modification of the Amino Group: The primary amino groups can be modified through reactions such as amide coupling, imine condensation, or alkylation to introduce a wide array of functional groups.[7]

Experimental Protocols

Protocol 1: Hypothetical Solvothermal Synthesis of a Zn-based MOF using this compound (Zn-BDAP-MOF)

This protocol describes a general solvothermal method for the synthesis of a hypothetical zinc-based MOF.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (BDAP)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials

  • Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Ultrasonicator

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • Combine the two solutions in the reaction vessel (e.g., a 23 mL Teflon-lined autoclave).

  • Seal the vessel and place it in a programmable oven.

  • Heat the reaction mixture to 120 °C for 48 hours.

  • After the reaction is complete, allow the vessel to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C overnight.

Protocol 2: Characterization of the Hypothetical Zn-BDAP-MOF

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting pattern of diffraction peaks is compared to simulated patterns from single-crystal X-ray diffraction if available, or used to assess the crystalline nature of the bulk product.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.

  • Procedure: A small amount of the MOF is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The spectrum should show characteristic peaks for the amino groups and the pyridine ring of the linker.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Procedure: A small sample of the MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature.

4. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To measure the specific surface area and pore volume of the MOF.

  • Procedure: The MOF sample is degassed under vacuum at an elevated temperature to remove any guest molecules. A nitrogen adsorption-desorption isotherm is then measured at 77 K. The BET equation is applied to the adsorption data to calculate the surface area.

Protocol 3: Hypothetical Post-Synthetic Modification via Suzuki Coupling

This protocol describes a general procedure for the functionalization of the bromo-group on the hypothetical Zn-BDAP-MOF.

Materials:

  • Zn-BDAP-MOF

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Activate the Zn-BDAP-MOF by heating under vacuum to remove guest molecules.

  • In a reaction flask, suspend the activated MOF (e.g., 100 mg) in a mixture of DMF and water.

  • Add the arylboronic acid (e.g., 3 equivalents per bromo-site), the palladium catalyst (e.g., 0.1 equivalents), and the base (e.g., 4 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for 24-48 hours.

  • After cooling to room temperature, collect the modified MOF by centrifugation or filtration.

  • Wash the product extensively with DMF and then with a solvent like dichloromethane or ethanol to remove residual reagents and byproducts.

  • Dry the functionalized MOF under vacuum.

  • Characterize the product using techniques like FTIR, solid-state NMR, and energy-dispersive X-ray spectroscopy (EDX) to confirm the successful modification.

Data Presentation

Table 1: Hypothetical Solvothermal Synthesis Parameters for M-BDAP-MOF

ParameterValue
Metal SaltZn(NO₃)₂·6H₂O
Organic LinkerThis compound (BDAP)
Metal:Linker Ratio1:1
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Reaction Time48 hours
Expected Yield60-80%

Table 2: Expected Characterization Data for Hypothetical Zn-BDAP-MOF

Characterization TechniqueExpected Result
PXRDCrystalline powder with distinct diffraction peaks.
FTIR (cm⁻¹)Peaks corresponding to N-H stretching (~3300-3500), C=N and C=C stretching of the pyridine ring (~1400-1600).
TGAThermally stable up to ~300-350 °C under N₂.
BET Surface Area500 - 1500 m²/g (typical range for microporous MOFs).

Visualizations

G Synthesis Workflow for a Hypothetical MOF cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification and Activation Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2) Mixing and Solubilization Mixing and Solubilization Metal Salt (e.g., Zn(NO3)2)->Mixing and Solubilization Organic Linker (this compound) Organic Linker (this compound) Organic Linker (this compound)->Mixing and Solubilization Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing and Solubilization Solvothermal Reaction (120°C, 48h) Solvothermal Reaction (120°C, 48h) Mixing and Solubilization->Solvothermal Reaction (120°C, 48h) Cooling to Room Temperature Cooling to Room Temperature Solvothermal Reaction (120°C, 48h)->Cooling to Room Temperature Isolation (Centrifugation/Filtration) Isolation (Centrifugation/Filtration) Cooling to Room Temperature->Isolation (Centrifugation/Filtration) Washing (DMF, Ethanol) Washing (DMF, Ethanol) Isolation (Centrifugation/Filtration)->Washing (DMF, Ethanol) Drying/Activation Drying/Activation Washing (DMF, Ethanol)->Drying/Activation Product Crystalline MOF Product Drying/Activation->Product

Caption: Proposed solvothermal synthesis workflow for a MOF using this compound.

G Structure-Function Relationship of a BDAP-based MOF cluster_features Structural Features cluster_applications Potential Applications Ligand This compound Amino Groups Amino Groups Ligand->Amino Groups Pyridine Nitrogen Pyridine Nitrogen Ligand->Pyridine Nitrogen Bromo Group Bromo Group Ligand->Bromo Group Porous Framework Porous Framework Ligand->Porous Framework Catalysis (Basic sites) Catalysis (Basic sites) Amino Groups->Catalysis (Basic sites) Drug Delivery (H-bonding, pH response) Drug Delivery (H-bonding, pH response) Amino Groups->Drug Delivery (H-bonding, pH response) Pyridine Nitrogen->Catalysis (Basic sites) Post-Synthetic Modification (PSM) Post-Synthetic Modification (PSM) Bromo Group->Post-Synthetic Modification (PSM) Porous Framework->Drug Delivery (H-bonding, pH response) Gas Storage/Separation Gas Storage/Separation Porous Framework->Gas Storage/Separation

Caption: Logical relationships between the structural features of the ligand and potential MOF applications.

G Post-Synthetic Modification Pathway cluster_reagents Reagents Parent MOF Zn-BDAP-MOF (with -Br groups) Reaction Suzuki Coupling Parent MOF->Reaction Daughter MOF Functionalized MOF (with -Aryl groups) Reaction->Daughter MOF Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction

Caption: Proposed pathway for post-synthetic modification of a bromo-functionalized MOF.

References

Functionalization of 4-Bromo-2,6-diaminopyridine: A Guide to Derivatization of Amino Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the exocyclic amino groups of 4-Bromo-2,6-diaminopyridine. This versatile building block is a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications. The strategic placement of its amino and bromo functionalities allows for a wide range of chemical modifications, including acylation, alkylation, and diazotization, paving the way for the creation of diverse molecular architectures.

Introduction

This compound serves as a crucial scaffold in medicinal chemistry and drug discovery. The presence of two primary amino groups and a bromine atom on the pyridine ring offers multiple reaction sites for derivatization. Functionalization of the amino groups can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. This note details reliable protocols for N-acylation, N-alkylation, and diazotization, providing a foundation for the synthesis of novel derivatives.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following table summarizes expected outcomes for the functionalization of the amino groups of this compound. The data is based on analogous reactions with 2,6-diaminopyridine and other substituted anilines, and should be considered as a starting point for experimental design.

Functionalization TypeReagentsProductExpected Yield (%)Analytical Data (Expected)Reference (Analogous)
N,N'-Diacetylation Acetic Anhydride, PyridineN,N'-(4-bromo-2,6-pyridinediyl)diacetamide80-90¹H NMR (CDCl₃, δ): 8.0-8.2 (s, 2H, NH), 7.5-7.7 (s, 2H, Ar-H), 2.2-2.4 (s, 6H, COCH₃)[1]
N-Monomethylation Sodium Azide, Triethyl Orthoformate4-Bromo-N²-methyl-2,6-pyridinediamine60-70¹H NMR (CDCl₃, δ): 7.3-7.5 (d, 1H, Ar-H), 6.2-6.4 (d, 1H, Ar-H), 4.5-4.7 (br s, 1H, NH), 2.9-3.1 (d, 3H, CH₃)[2]
Diazotization Sodium Nitrite, Hydrochloric Acid, CuBr2,4,6-Tribromopyridine40-60¹H NMR (CDCl₃, δ): 7.8-8.0 (s, 2H, Ar-H). MS (EI): m/z consistent with C₅H₂Br₃N.[3]

Experimental Protocols

Protocol 1: N,N'-Diacetylation of this compound

This protocol describes the acylation of both amino groups of this compound using acetic anhydride. This reaction is typically high-yielding and can be adapted for other acylating agents.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-(4-bromo-2,6-pyridinediyl)diacetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

experimental_workflow_acylation cluster_start Reaction Setup cluster_workup Work-up & Purification start Dissolve this compound in anhydrous pyridine cool Cool to 0 °C start->cool add_reagent Add Acetic Anhydride dropwise cool->add_reagent react Stir at room temperature (4-6 hours) add_reagent->react dilute Dilute with Dichloromethane react->dilute Monitor by TLC wash Wash with HCl, NaHCO₃, and Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product N,N'-Diacetylated Product purify->product experimental_workflow_alkylation cluster_reaction One-Pot Reaction cluster_purification Work-up & Purification mix Mix this compound, NaN₃, and Triethyl Orthoformate reflux Reflux for 2-3 hours mix->reflux Monitor by TLC quench Cool and Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product N-Monomethylated Product chromatography->final_product signaling_pathway_diazotization start This compound reagents1 NaNO₂, HCl 0-5 °C diazonium 4-Bromo-2,6-bis(diazonium)pyridine (Intermediate) start->diazonium Diazotization reagents1->diazonium reagents2 CuBr product 2,4,6-Tribromopyridine diazonium->product Sandmeyer Reaction n2_gas N₂ Gas Evolution diazonium->n2_gas Decomposition reagents2->product

References

Troubleshooting & Optimization

Identifying and minimizing byproducts in 4-Bromo-2,6-diaminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Bromo-2,6-diaminopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include a multi-step process starting from diethyl oxalate, which proceeds through intermediates like chelidamic acid and 4-bromopyridine-2,6-diformamide, followed by a Hofmann rearrangement.[1] Another approach involves the regioselective amination of a di-halogenated pyridine precursor.

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: Based on the common synthetic pathways, potential byproducts include:

  • Unreacted Intermediates: Such as 4-bromopyridine-2,6-diformamide if the Hofmann rearrangement is incomplete.[1][2]

  • Over-brominated Species: Dibromo-2,6-diaminopyridine could form if excess brominating agent is used or if reaction conditions are not carefully controlled.

  • Isomeric Byproducts: Depending on the bromination strategy of the pyridine ring, other bromo-isomers may form.

  • Hydrolysis Products: If the Hofmann rearrangement intermediate (isocyanate) reacts with water, it can lead to the desired amine, but incomplete reaction can leave other intermediates.[2][3]

  • Byproducts from Amination: In routes involving amination of a dihalo-pyridine, mono-aminated intermediates (e.g., 2-amino-4-bromo-6-chloropyridine) can be a significant impurity if the reaction does not go to completion.[4][5]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with mass analysis to identify the molecular weights of byproducts, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying isomers. Advanced techniques like COSY, HSQC, and HMBC can help in the complete structural assignment of unexpected byproducts.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Hofmann Rearrangement Ensure the correct stoichiometry of bromine and a strong base (e.g., NaOH or KOH) is used. Monitor the reaction temperature closely, as the rearrangement is temperature-sensitive.[2][3] Prolonging the reaction time or slightly increasing the temperature may improve conversion. Use HPLC to monitor the disappearance of the 4-bromopyridine-2,6-diformamide intermediate.[1]
Suboptimal Bromination Conditions Control the addition rate and temperature during the bromination step to avoid side reactions. The choice of brominating agent and solvent can significantly impact yield and selectivity.
Inefficient Amination If using an amination route, ensure the catalyst (if any) is active and that the reaction is carried out under an inert atmosphere to prevent catalyst deactivation. Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields in amination reactions.[4][5]
Product Loss During Work-up/Purification This compound has some aqueous solubility. Minimize the volume of aqueous solutions used during extraction. Ensure the pH is appropriately adjusted to minimize solubility during aqueous washes. For purification, column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) or recrystallization can be effective.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause Identification & Minimization Strategy
Unreacted 4-bromopyridine-2,6-diformamide Incomplete Hofmann rearrangement.Identification: Use LC-MS to detect the mass of the diamide intermediate. 1H NMR will show characteristic amide protons. Minimization: Increase reaction time or temperature of the Hofmann rearrangement. Ensure the quality and stoichiometry of the reagents (bromine and base) are correct.[1]
Over-brominated products (e.g., Dibromo-2,6-diaminopyridine) Excess brominating agent or harsh reaction conditions.Identification: LC-MS will show a molecular ion peak corresponding to the dibrominated compound. Minimization: Use a controlled amount of the brominating agent (1.0-1.1 equivalents). Maintain a low temperature during the addition of the brominating agent.
Isomeric bromo-diaminopyridines Lack of regioselectivity during the bromination of the pyridine ring.Identification: Isomers can often be separated by HPLC. 1H and 13C NMR are essential for structural confirmation, as the coupling patterns and chemical shifts of the aromatic protons will differ.[6] Minimization: The choice of synthetic route is critical. Synthesizing the pyridine ring with the bromine atom already in place can prevent isomeric impurities.
Mono-aminated intermediates Incomplete amination of a di-halogenated precursor.Identification: LC-MS will show the molecular ion of the mono-aminated species. Minimization: Increase the reaction time, temperature, or the amount of aminating agent. Ensure the catalyst is active.[4][5]

Quantitative Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound via Hofmann Rearrangement. [1]

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
Bromination & Esterification Chelidamic acidPBr5, Chloroform, Methanol90377
Ammonolysis Dimethyl 4-bromopyridine-2,6-dicarboxylateAmmonia, Methanol60377
Hofmann Rearrangement 4-bromopyridine-2,6-diformamideBromine, KOH (aq)90481

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement[1]
  • Preparation of 4-bromopyridine-2,6-diformamide:

    • Chelidamic acid is reacted with phosphorus pentabromide to form the corresponding acyl bromide, which is then esterified with methanol to yield dimethyl 4-bromopyridine-2,6-dicarboxylate.

    • The diester is then subjected to ammonolysis using ammonia in methanol at 60°C for 3 hours to produce 4-bromopyridine-2,6-diformamide.

  • Hofmann Rearrangement:

    • To a flask containing a potassium hydroxide solution, bromine is added at 0°C and stirred for 1 hour.

    • 4-bromopyridine-2,6-diformamide is then added and the mixture is heated to 90°C for approximately 4 hours.

    • The reaction progress is monitored by HPLC.

    • Upon completion, the reaction mixture is cooled to room temperature to allow the product to precipitate.

    • The solid is collected by filtration and dried to yield this compound.

Protocol 2: Analytical Identification of Byproducts by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analyze the resulting mass spectrum to identify the molecular weights of the parent compound and any potential byproducts.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Workflow cluster_results Outcome start Crude Reaction Mixture hplc HPLC Analysis start->hplc Separation nmr NMR Spectroscopy start->nmr Structural Elucidation lcms LC-MS Analysis hplc->lcms Identification data Data Interpretation lcms->data nmr->data pure Pure Product data->pure Purity > 99% impure Identify & Quantify Byproducts data->impure Purity < 99% optimize Optimize Reaction Conditions impure->optimize

Caption: Workflow for Byproduct Identification and Process Optimization.

Minimization_Strategy cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurity cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., Over-bromination) issue->cause2 cause3 Suboptimal Conditions (T, t) issue->cause3 sol1 Adjust Stoichiometry cause1->sol1 sol3 Optimize Reaction Time & Temperature cause1->sol3 sol4 Purification Strategy Review cause1->sol4 sol2 Control Reagent Addition & Temperature cause2->sol2 cause2->sol4 cause3->sol3 cause3->sol4

References

Troubleshooting common issues in the bromination of 2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the bromination of 2,6-diaminopyridine. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the desired 3,5-dibromo-2,6-diaminopyridine?

A1: The high activation of the pyridine ring by two amino groups makes it susceptible to over-bromination. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than two equivalents of the brominating agent (e.g., Br₂ or NBS) for dibromination.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature to avoid localized high concentrations which can promote polysubstitution.[1]

  • Temperature Control: Perform the bromination at low temperatures (e.g., 0 to -10 °C) to increase regioselectivity.[1]

  • Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine, as it can offer better control and selectivity.[1][2]

  • Protecting Groups: Acetylating the amino groups to form acetamides can moderate their activating effect. The protecting groups can be removed after bromination.[1][3]

Q2: I am observing the formation of isomeric products, not just the desired 3,5-dibromo derivative. What can I do to improve regioselectivity?

A2: The formation of isomers is a common challenge. To favor bromination at the 3 and 5 positions:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can help direct the electrophilic substitution to specific positions.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents to optimize for the desired isomer.

  • pH Control: In acidic solutions, the amino groups can be protonated to form -NH₃⁺, which are deactivating and meta-directing groups.[3] Carefully controlling the pH can thus influence the position of bromination.

Q3: The yield of my bromination reaction is consistently low. What are the potential causes and solutions?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Side Reactions: Oxidation of the aminopyridine can be a significant side reaction.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.

  • Product Loss During Workup: The brominated diaminopyridines may have some solubility in the aqueous phase. Ensure efficient extraction with an appropriate organic solvent. Back-extraction of the aqueous layer may be necessary.

  • Substrate Purity: Ensure the starting 2,6-diaminopyridine is pure, as impurities can interfere with the reaction.

Q4: I'm having difficulty purifying the final product from unreacted starting material and byproducts. What purification strategies are recommended?

A4: Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from isomers and over-brominated byproducts.[1] A gradient elution system, for example, with hexanes and ethyl acetate, can provide good separation.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.[1] A mixed solvent system, such as ethanol/water, may be suitable.[1]

  • Acid-Base Extraction: Exploiting the basicity of the amino groups, an acid-base extraction can be used to separate the aminopyridine derivatives from non-basic impurities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the bromination of aminopyridines, which can be extrapolated for 2,6-diaminopyridine.

ParameterCondition 1: High SelectivityCondition 2: Potential for Over-bromination
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Stoichiometry (Agent:Substrate) 2.0 - 2.2 : 1> 2.2 : 1
Temperature 0 to -10 °CRoom Temperature
Addition of Brominating Agent Dropwise over an extended periodRapid addition
Typical Outcome Higher yield of 3,5-dibromo productMixture of di- and poly-brominated products

Experimental Protocols

Protocol 1: Regioselective Dibromination of 2,6-Diaminopyridine using NBS

This protocol is designed to favor the formation of 3,5-dibromo-2,6-diaminopyridine while minimizing side products.

Materials:

  • 2,6-Diaminopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diaminopyridine (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve N-Bromosuccinimide (2.1 equivalents) in anhydrous acetonitrile and add it to the dropping funnel.

  • Add the NBS solution dropwise to the cooled solution of 2,6-diaminopyridine over a period of 1-2 hours.

  • Stir the reaction mixture at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3,5-dibromo-2,6-diaminopyridine.

Visual Guides

Troubleshooting Logic for Poor Selectivity

G start Low Selectivity Observed (Mixture of Products) check_stoichiometry Check Stoichiometry of Brominating Agent start->check_stoichiometry check_temp Review Reaction Temperature start->check_temp check_addition_rate Evaluate Addition Rate of Brominating Agent start->check_addition_rate use_nbs Consider Using NBS instead of Br2 check_stoichiometry->use_nbs check_temp->use_nbs check_addition_rate->use_nbs protecting_group Employ Protecting Group Strategy (e.g., Acetylation) use_nbs->protecting_group solution Improved Selectivity for 3,5-Dibromo Product protecting_group->solution

Caption: Troubleshooting workflow for low selectivity issues.

General Experimental Workflow

G start Start: 2,6-Diaminopyridine dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_br Dropwise Addition of Brominating Agent cool->add_br react Stir at 0 °C (Monitor by TLC) add_br->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography/Recrystallization extract->purify end Product: 3,5-Dibromo- 2,6-Diaminopyridine purify->end

Caption: Standard experimental workflow for bromination.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 4-bromo-2,6-diaminopyridine. This substrate presents unique challenges due to the presence of two basic amino groups, which can coordinate to the palladium catalyst and impede its activity.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The inherent nature of 2,6-diaminopyridine, a bidentate chelating agent, can lead to the deactivation of the palladium catalyst.

Q1: Why is my Suzuki coupling reaction with this compound failing or giving very low yields?

A1: Complete or near-complete reaction failure with this substrate typically points to one of the following critical issues:

  • Catalyst Inhibition: The two amino groups on the pyridine ring can act as ligands, coordinating strongly to the palladium center and preventing it from participating in the catalytic cycle.[1][2] This is a primary challenge for unprotected aminopyridines.

  • Inactive Catalyst: The active Pd(0) species may not have formed from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[3] Rigorous degassing and the use of an inert atmosphere are critical.

  • Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are required to shield the palladium center from the amino groups and promote the challenging oxidative addition step.[1][4]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial and highly interdependent.[3] An inappropriate combination can hinder the reaction by causing poor solubility of reagents or failing to effectively promote the transmetalation step.

// Nodes start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause1 [label="Catalyst Inactive?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Suboptimal Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Significant Side Reactions?", fillcolor="#FBBC05", fontcolor="#202124"];

subcause1a [label="Inhibition by Amino Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause1b [label="Oxygen Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause1c [label="Impure Reagents", fillcolor="#F1F3F4", fontcolor="#202124"];

subcause2a [label="Ineffective Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause2b [label="Wrong Base/Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause2c [label="Temperature Too Low", fillcolor="#F1F3F4", fontcolor="#202124"];

subcause3a [label="Protodeboronation", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause3b [label="Homocoupling", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause3c [label="Dehalogenation", fillcolor="#F1F3F4", fontcolor="#202124"];

solution [label="Solutions", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> {cause1, cause2, cause3} [color="#5F6368"];

cause1 -> {subcause1a, subcause1b, subcause1c} [color="#5F6368"]; cause2 -> {subcause2a, subcause2b, subcause2c} [color="#5F6368"]; cause3 -> {subcause3a, subcause3b, subcause3c} [color="#5F6368"];

{subcause1a, subcause1b, subcause1c, subcause2a, subcause2b, subcause2c, subcause3a, subcause3b, subcause3c} -> solution [color="#4285F4"]; } } Caption: Troubleshooting flowchart for low-yield reactions.

Problem 2: Formation of Significant Byproducts

Even when the reaction proceeds, side reactions can consume starting materials and complicate purification, leading to lower isolated yields.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: With aminopyridines and boronic acids, several side reactions are common.

  • Protodeboronation: This is the reaction of the boronic acid with trace water or other protic sources, replacing the boron group with a hydrogen atom.[3][4] This is especially problematic with electron-deficient or heteroaryl boronic acids.

    • Solution: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1][4] A weaker base may also reduce the rate of this side reaction.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or at higher temperatures.[1][3]

    • Solution: Ensure the reaction mixture is rigorously degassed to remove all oxygen.[1] Using a lower catalyst loading or adding the boronic acid slowly can also help.[5]

  • Dehalogenation: The starting this compound can be converted to 2,6-diaminopyridine. This occurs when the organopalladium intermediate reacts with a hydride source (which can come from solvents or bases) instead of the boronic acid.[3][4]

    • Solution: Avoid potential hydride sources in your solvent system. Optimizing the reaction time to be just long enough for product formation can minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q3: How do I choose the optimal catalyst and ligand for coupling with this compound?

A3: This is the most critical parameter for success. Due to the strong coordinating ability of the two amino groups, a highly active and sterically shielded catalyst system is necessary.

  • Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or Pd(II) complexes like Pd(dppf)Cl₂ are common starting points.[3] Pd(0) sources like Pd₂(dba)₃ are also frequently used.[6]

  • Ligands: This is key. Avoid simple, less bulky ligands. Opt for highly electron-donating and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) state, promote the difficult oxidative addition step, and physically block the amino groups from coordinating to the palladium center.[1][2] Modern Buchwald-type ligands are highly recommended.

Q4: What are the best base and solvent combinations to start with for optimization?

A4: The choice is interdependent. Inorganic bases are typically required.

  • Bases: Weaker bases like K₂CO₃ or K₃PO₄ are often effective and are a good starting point.[5][6] Stronger bases like Cs₂CO₃ can sometimes increase reactivity but may also promote side reactions.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water is a very common and effective system.[1][6] Other options include n-butanol or a toluene/ethanol/water mixture.[5] It is crucial to use degassed, anhydrous solvents.[5]

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting points for optimizing the Suzuki coupling of this compound, based on successful conditions reported for other challenging aminopyridines and electron-rich heteroaryl halides.

Catalyst (Precursor)LigandBase (equiv.)Solvent SystemTemp (°C)Catalyst Loading (mol%)Notes and References
Pd(OAc)₂SPhos K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)80 - 1101 - 3A robust, general system for challenging heteroaryl couplings.[1][3][7]
Pd₂(dba)₃XPhos K₂CO₃ (2-3)n-Butanol90 - 1101 - 3XPhos is highly active and suitable for electron-rich substrates.[4][8]
PdCl₂(dppf)(None)Cs₂CO₃ (2)DMF / H₂O (10:1)90 - 1202 - 5A common pre-catalyst, though may require higher temperatures and loadings.[3][9]
Pd(PPh₃)₄(None)Na₂CO₃ (2)Toluene / EtOH / H₂O85 - 1003 - 5A classical catalyst; may suffer from inhibition by the substrate.[6]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general methodology for setting up the reaction under an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water)

  • Schlenk flask or sealed vial, magnetic stir bar, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4][10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand to the flask.[3]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

Challenges and solutions for scaling up 4-Bromo-2,6-diaminopyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-2,6-diaminopyridine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: Several synthetic routes are available, with the choice often depending on the scale of production, cost of starting materials, and safety considerations. A prevalent method involves a multi-step synthesis starting from diethyl oxalate and acetone. This pathway includes condensation, aminolysis, bromination, and amide degradation reactions.[1] Alternative approaches may start from 2,4-dibromopyridine-N-oxide or involve the amination of brominated pyridine precursors.[2][3]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Safety Concerns: Some synthetic routes involve potentially hazardous intermediates, such as acid azides, which are not suitable for large-scale industrial production due to their instability.[2]

  • High Cost of Raw Materials: Certain starting materials, like 2-amino-4-bromo-6-chloropyridine, can be expensive, impacting the overall cost-effectiveness of the process for large-scale manufacturing.[1]

  • Harsh Reaction Conditions: Some methods require high temperatures (e.g., 200 °C) and pressures, which can be challenging and costly to implement on an industrial scale.[1][4]

  • Purification Difficulties: Isolating the pure product can be complicated by the formation of isomeric byproducts and other impurities, often requiring chromatographic purification methods that are not ideal for large quantities.[5][6]

  • Waste Management: The synthesis can generate significant amounts of chemical waste that require proper handling and disposal.[7]

Q3: Are there safer alternatives to using potentially hazardous reagents like acid azides?

A3: Yes, alternative synthetic strategies have been developed to avoid hazardous reagents. For instance, a safer route starting from 2,4-dibromopyridine-N-oxide has been developed to circumvent the use of a double Curtius rearrangement, which involves an azide intermediate.[2]

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor mixing at a larger scale. - Loss of product during work-up and purification.- Monitor the reaction to completion using techniques like HPLC or TLC. - Optimize reaction temperature and duration based on small-scale experiments. - Ensure efficient stirring in the reactor to maintain homogeneity. - Optimize extraction and purification procedures to minimize product loss.[7]
TSG-002 Formation of Impurities/Byproducts - Presence of moisture or air in the reaction. - Poor temperature control leading to side reactions. - Formation of isomeric byproducts.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Implement precise temperature control throughout the reaction. - Optimize the synthetic route to improve regioselectivity, for example, by using a nitropyridine reduction pathway instead of direct bromination of an aminopyridine.[5]
TSG-003 Difficulty in Product Purification - Presence of closely related impurities or isomers. - Unreacted starting materials remaining in the crude product.- Develop robust crystallization or recrystallization methods as an alternative to column chromatography for large-scale purification.[5] - Ensure the reaction goes to completion to minimize the presence of starting materials in the final product.

Data Presentation

Table 1: Comparison of Key Steps in a Common Synthetic Route for this compound

StepReactionReagents & SolventsTemperature (°C)Time (hours)Yield (%)
Ammonolysis Formation of 4-bromopyridine-2,6-dicarboxamide from the corresponding methyl esterAmmonia, Methanol602-477
Amide Degradation (Hofmann Rearrangement) Conversion of 4-bromopyridine-2,6-dicarboxamide to this compoundBromine, Potassium Hydroxide, Water903-581

Source: Adapted from patent data.[1]

Experimental Protocols & Workflows

A common synthetic pathway for this compound is a multi-step process. The following diagram illustrates a typical experimental workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Bromination & Esterification cluster_3 Step 4: Amidation cluster_4 Step 5: Hofmann Rearrangement start Diethyl Oxalate + Acetone step1_out Pyranoid Ring Intermediate start->step1_out Sodium Ethoxide, Ethanol step2_in Pyranoid Ring Intermediate step2_out Chelidamic Acid step2_in->step2_out Ammonia water step3_in Chelidamic Acid step3_out 4-Bromopyridine-2,6-dicarboxylic acid methyl ester step3_in->step3_out 1. PBr5, Chloroform 2. Methanol step4_in 4-Bromopyridine-2,6-dicarboxylic acid methyl ester step4_out 4-Bromopyridine-2,6-dicarboxamide step4_in->step4_out Ammonia, Methanol step5_in 4-Bromopyridine-2,6-dicarboxamide end This compound step5_in->end Br2, KOH, Water

Caption: Synthetic workflow for this compound production.

The following logical diagram illustrates a troubleshooting workflow for addressing low product yield.

G start Low Yield Observed check_completion Is the reaction complete? (TLC/HPLC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is complete check_completion->complete Yes optimize_conditions Optimize reaction time and/or temperature incomplete->optimize_conditions optimize_conditions->check_completion check_workup Review work-up and purification steps complete->check_workup loss_during_workup Product loss during extraction or purification check_workup->loss_during_workup optimize_purification Optimize extraction solvents or purification method (e.g., crystallization) loss_during_workup->optimize_purification final_yield Improved Yield optimize_purification->final_yield

References

How to avoid N-oxide formation during pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Unwanted N-Oxide Formation in Pyridine Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the common side reaction of N-oxide formation during chemical reactions involving a pyridine moiety.

Frequently Asked Questions (FAQs)

Q1: What is pyridine N-oxide and why does it form?

Pyridine N-oxide is a common byproduct in reactions involving pyridine, where the nitrogen atom of the pyridine ring gets oxidized.[1] This occurs because the lone pair of electrons on the pyridine nitrogen is susceptible to attack by oxidizing agents.[2] Several common reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid, are known to cause this unwanted side reaction.[3][4]

Q2: How can I detect the presence of pyridine N-oxide in my reaction mixture?

The presence of pyridine N-oxide can be detected using various analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the formation of a new, typically more polar, spot corresponding to the N-oxide. For more definitive identification and quantification, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]

Q3: I have confirmed N-oxide formation. What are my options?

Once N-oxide formation is confirmed, you have two main strategies:

  • Removal of the N-oxide: If the desired product has already formed, you can proceed with a deoxygenation step to convert the N-oxide back to the parent pyridine.

  • Optimization of the reaction to prevent formation: If the N-oxide is the major product or its formation significantly reduces the yield of the desired product, optimizing the reaction conditions to prevent its formation is the better approach.

This guide will provide detailed information on both strategies.

Troubleshooting Guide: How to Avoid N-Oxide Formation

This section provides a step-by-step guide to help you minimize or eliminate the formation of pyridine N-oxide in your reactions.

Step 1: Evaluate Your Reaction Conditions

Certain reaction conditions can favor the formation of N-oxides. Here are some factors to consider:

  • Oxidizing Agent: The choice of oxidizing agent is the most critical factor. Strong oxidizing agents are more likely to cause N-oxidation.

  • Temperature: Higher reaction temperatures can sometimes increase the rate of N-oxide formation.[4]

  • Solvent: The solvent can influence the reactivity of both the pyridine and the oxidizing agent.

Step 2: Choose a Milder or Alternative Oxidizing Agent

If you suspect your current oxidizing agent is the culprit, consider these alternatives. The table below compares common oxidizing agents and their propensity to form N-oxides.

Oxidizing AgentTypical ApplicationPropensity for N-Oxide FormationKey Considerations
m-CPBA Epoxidation, Baeyer-Villiger oxidationHighOften a primary choice for intentional N-oxide synthesis.[7]
Hydrogen Peroxide / Acetic Acid General oxidationsHighA common and cost-effective method for N-oxide synthesis.[3]
Urea-Hydrogen Peroxide (UHP) Solid-state oxidationsModerate to HighCan be a safer alternative to concentrated H2O2.[8]
Sodium Perborate / Acetic Acid General oxidationsModerate to HighAnother alternative to H2O2.[3]
Potassium Peroxymonosulfate (Oxone®) General oxidationsModerateCan be a good alternative to peroxy acids.
Catalytic Systems (e.g., Methyltrioxorhenium/H2O2) N-oxidationHigh (but can be controlled)Can provide high yields of N-oxides under optimized conditions.[3]

Recommendation: If your primary goal is to avoid N-oxidation, consider reagents not listed in this table that are specific to your desired transformation but are known to be unreactive towards pyridine nitrogen.

Step 3: Employ a Protecting Group Strategy

If changing the oxidizing agent is not feasible or does not solve the problem, protecting the pyridine nitrogen is a highly effective strategy. Boranes are a common choice for this purpose.

Pyridine Pyridine Substrate ProtectedPyridine Pyridine-Borane Complex Pyridine->ProtectedPyridine Protection Borane Borane Reagent (e.g., BH3·THF or BH3·SMe2) Borane->ProtectedPyridine Reaction Desired Reaction (e.g., oxidation at another site) ProtectedPyridine->Reaction ProductProtected Product with Protected Pyridine Reaction->ProductProtected Deprotection Deprotection (Acidic workup) ProductProtected->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for using a borane protecting group to prevent N-oxide formation.

This protocol is a general guideline and may need to be optimized for your specific substrate.

Materials:

  • Pyridine-containing substrate

  • Borane-tetrahydrofuran complex (BH3·THF) or Borane-dimethyl sulfide complex (BH3·SMe2) (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the pyridine-containing substrate in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane reagent (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC or LC-MS analysis indicates complete formation of the pyridine-borane complex.

  • The protected pyridine can then be used in the subsequent reaction.

  • Deprotection: After the desired reaction is complete, the borane protecting group can be removed by acidic workup, for example, by adding aqueous HCl.[9]

Step 4: If N-Oxide Has Formed - Deoxygenation

If N-oxide formation is unavoidable or has already occurred, it can be reversed using a deoxygenation reaction.

Deoxygenation ReagentTypical ConditionsReported Yield of PyridineReference
Phosphorus Trichloride (PCl3) Chloroform, 0 °C to rtGenerally high (>90%)[10]
Triphenylphosphine (PPh3) Toluene, refluxVariable, often moderate to high
Sodium Borohydride / Boron Trifluoride Etherate THF, 0 °C to rtGood to excellent
Samarium(II) Iodide (SmI2) THF, rtHigh
Catalytic Hydrogenation (e.g., Pd/C, H2) Various solventsHigh, but may reduce other functional groups[11]

Caution: Some deoxygenation reagents can be harsh and may not be compatible with other functional groups in your molecule. For instance, PCl3 can sometimes lead to chlorination of the pyridine ring.[12][13]

This protocol is a general guideline.

Materials:

  • Pyridine N-oxide

  • Phosphorus trichloride (PCl3) (1.2 equivalents)

  • Anhydrous chloroform

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the pyridine N-oxide in anhydrous chloroform under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PCl3 (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizing the Problem: The Mechanism of N-Oxide Formation

Understanding the mechanism can help in devising strategies to prevent it.

cluster_0 Mechanism of Pyridine N-Oxide Formation Pyridine Pyridine (Nucleophile) TransitionState Transition State Pyridine->TransitionState Oxidant Oxidizing Agent (e.g., m-CPBA) (Electrophile) Oxidant->TransitionState N_Oxide Pyridine N-Oxide TransitionState->N_Oxide Byproduct Byproduct (e.g., m-Chlorobenzoic Acid) TransitionState->Byproduct

Caption: Mechanism of pyridine N-oxide formation with an oxidizing agent.

This technical support guide provides a starting point for addressing the issue of N-oxide formation. Remember that the optimal solution will depend on the specific substrate and reaction conditions. Careful experimentation and analysis are key to achieving the desired outcome.

References

Technical Support Center: Catalyst Removal in 4-Bromo-2,6-diaminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual catalysts from reactions involving 4-Bromo-2,6-diaminopyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The two amino groups and the pyridine nitrogen in this compound can act as strong ligands, binding tightly to the palladium catalyst.[1] This chelation can make the catalyst difficult to remove through standard methods like simple filtration or solvent extraction.[1]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[1]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), reaction temperature, and stirring time to enhance removal efficiency.[2][3]

    • Use Activated Carbon: While sometimes less selective, activated carbon can be a cost-effective option for palladium removal.[4] Optimization of the amount of carbon and contact time is crucial to balance catalyst removal and product loss.[3]

    • Consider a Combination of Methods: A multi-step approach can be more effective. For example, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a chemical scavenger.[2][3]

    • Liquid-Liquid Extraction: In some cases, liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[5][6]

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, which is a known issue with activated carbon and to a lesser extent with some silica-based scavengers.[3][4]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[1][3]

    • Minimize Scavenger Amount: Use the minimum effective amount of the scavenger to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[1][3]

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[1][3]

    • Switch Purification Method: If product loss remains high, consider alternative purification methods such as crystallization or column chromatography.[3][7]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the form of the residual palladium (e.g., soluble vs. insoluble species) or incomplete reaction workup can lead to inconsistent results.

  • Troubleshooting Steps:

    • Ensure Consistent Workup: Standardize the reaction workup procedure to ensure the palladium species are in a consistent form before the removal step.

    • Analyze the Palladium State: If possible, determine if the residual palladium is in a soluble or insoluble form. This will help in selecting the most appropriate removal method (e.g., filtration for insoluble, scavenging for soluble).[1]

    • Combine Methods: Employing a combination of methods, such as filtration followed by scavenging, can help to remove different forms of palladium and lead to more consistent results.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture containing this compound?

A1: The most prevalent methods include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[4]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[4]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4][5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4][6]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[4][6]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors, including the nature of the palladium catalyst used, the solvent system, the scale of the reaction, and the desired purity of the final product. A good starting point is to use a solid-supported metal scavenger due to their high efficiency and ease of use.[8] For larger scale operations, a combination of methods or crystallization may be more cost-effective.

Q3: Can I use activated carbon to remove palladium residues?

A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[4] However, it can lack selectivity, potentially leading to non-specific adsorption of the desired product and resulting in yield loss.[4] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[9]

Q4: What are metal scavengers and how do they work?

A4: Metal scavengers are materials, often based on silica gel or a polymer, that have been functionalized with chemical groups that have a high affinity for specific metals.[8][9] When added to a reaction mixture, these functional groups chelate or bind to the target metal, effectively "scavenging" it from the solution. The solid-supported scavenger can then be easily removed by filtration, leaving a purified solution of the product.[4][8]

Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory agencies such as the FDA and EMA have strict limits on the amount of residual metals in APIs. For palladium, the permitted daily exposure (PDE) is typically low, often requiring concentrations to be in the low parts per million (ppm) range.[2][10]

Data on Palladium Scavenging Performance

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS Thiol2400≤ 1610 wt. %, room temperature[9]
SiliaMetS Thiourea2400≤ 1610 wt. %, room temperature[9]
Activated Carbon (Darco)2400> 16-[9]
Polymer-based Scavenger (Quadrapure)2400> 16-[9]
Biotage MP-TMT~500-800< 105 equivalents, room temperature, overnight[8]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) to a concentration of 10-50 mg/mL.[1]

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use 3-5 molar equivalents relative to the initial amount of palladium catalyst.[2]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours.[1][2] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in an appropriate organic solvent (e.g., Toluene, THF).[4]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.[3]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C) for 1 to 18 hours.[3]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.[1]

  • Washing: Wash the celite pad with fresh solvent.[1]

  • Concentration: Concentrate the filtrate to obtain the product.[1]

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Visualizations

experimental_workflow_scavenger cluster_prep Preparation cluster_scavenging Scavenging cluster_purification Purification cluster_analysis Analysis A Crude 4-Bromo-2,6- diaminopyridine B Dissolve in Suitable Solvent A->B C Add Palladium Scavenger B->C D Stir for Optimized Time and Temperature C->D E Filter to Remove Scavenger D->E F Wash Filter Cake E->F G Concentrate Filtrate F->G H Analyze for Residual Palladium G->H I Purified Product H->I

Caption: Workflow for Palladium Removal using a Scavenger.

experimental_workflow_carbon cluster_prep_c Preparation cluster_treatment_c Treatment cluster_purification_c Purification cluster_analysis_c Analysis A_c Crude 4-Bromo-2,6- diaminopyridine B_c Dissolve in Suitable Solvent A_c->B_c C_c Add Activated Carbon B_c->C_c D_c Stir for Optimized Time and Temperature C_c->D_c E_c Filter to Remove Carbon D_c->E_c F_c Wash Celite Pad E_c->F_c G_c Concentrate Filtrate F_c->G_c H_c Analyze for Residual Palladium G_c->H_c I_c Purified Product H_c->I_c

Caption: Workflow for Palladium Removal using Activated Carbon.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A High Residual Palladium D Strong Chelation to This compound A->D B Product Loss E Non-specific Adsorption to Scavenger B->E C Inconsistent Results F Variable Palladium Species C->F G Employ High-Affinity Scavenger D->G H Optimize Scavenging Conditions D->H L Combine Purification Methods D->L I Screen Different Scavengers E->I J Minimize Scavenger Amount E->J K Standardize Workup F->K F->L

Caption: Troubleshooting Logic for Catalyst Removal.

References

Preventing decomposition of 4-Bromo-2,6-diaminopyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Bromo-2,6-diaminopyridine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Based on information for structurally related aminopyridine compounds, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly advised, especially for long-term storage.[2]

Q2: Is this compound sensitive to air and moisture?

While specific data for this compound is limited, related compounds like 4-bromopyridine hydrochloride are known to be sensitive to both air and moisture.[2][3] The amino groups on the pyridine ring can also contribute to hygroscopicity. Therefore, it is crucial to handle the compound in a controlled environment, such as a glove box, and to minimize its exposure to the atmosphere.[4][5]

Q3: What are the potential hazardous decomposition products of this compound?

Q4: What are the visual signs of decomposition?

Any change in the physical appearance of the compound, such as a change in color (e.g., from off-white to yellow or brown), texture, or the formation of clumps, may indicate decomposition or moisture absorption.[7][8] If you observe any of these changes, it is advisable to re-analyze the material for purity before use.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the storage and handling of this compound.

Issue 1: Inconsistent experimental results or low yields.
Possible Cause Troubleshooting Step
Degradation of this compound 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and in a cool, dry place. 2. Check for Signs of Decomposition: Visually inspect the material for any changes in color or texture. 3. Re-test Purity: Use an appropriate analytical method, such as HPLC or GC-MS, to confirm the purity of the stored material before use.
Contamination 1. Use Proper Handling Techniques: Handle the compound in an inert atmosphere (glove box or Schlenk line) to prevent contamination from air and moisture.[5] 2. Use Clean and Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried before coming into contact with the compound.
Issue 2: Material has changed in appearance (e.g., color change, clumping).
Possible Cause Troubleshooting Step
Moisture Absorption 1. Dry the Material: If the material is only clumping, it may be possible to dry it under a high vacuum. However, this may not reverse any chemical degradation. 2. Verify Purity: After drying, the purity of the material must be confirmed by analytical methods like HPLC or NMR.
Chemical Decomposition 1. Do Not Use: If the material has significantly changed color, it is likely that it has undergone chemical decomposition. It is not recommended to use this material in your experiments. 2. Review Storage and Handling Procedures: Identify any potential lapses in storage or handling that could have led to the decomposition and revise your protocols accordingly.

Data Presentation

Due to the lack of specific stability data for this compound, the following table summarizes the stability of structurally similar compounds, 4-Aminopyridine and 3,4-Diaminopyridine, in oral capsule form. This data can provide an indication of the expected stability of aminopyridines under controlled conditions.

Table 1: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Capsules

CompoundStorage ConditionDurationPurity (% of Initial)Reference
4-Aminopyridine 4°C (refrigerated), protected from light6 months>95%[1][7]
23°C (room temperature), protected from light6 months>95%[1][7]
37°C, protected from light1 month>95%[1][7]
3,4-Diaminopyridine 4°C (refrigerated), protected from light6 months>95%[1][7]
23°C (room temperature), protected from light6 months>95%[1][7]
37°C, protected from light1 month>95%[1][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from a stability-indicating method for 4-aminopyridine and can be used as a starting point for developing a method for this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 250-280 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[9][10]

  • Acid Hydrolysis: Dissolve the compound in a dilute acid solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a dilute base solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H2O2) and keep it at room temperature or slightly elevated temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photodegradation: Expose the solid compound or a solution of the compound to UV and visible light.

  • Analysis: After exposure to the stress conditions, analyze the samples using a suitable stability-indicating method (e.g., the HPLC method described above) to identify and quantify any degradation products.

Visualizations

Decomposition_Pathway A This compound B Oxidation A->B C Hydrolysis A->C D Thermal Stress A->D E N-Oxides B->E e.g., moisture, air F Hydroxylated Pyridines C->F e.g., acidic/basic conditions G Ring Opening/Polymerization D->G e.g., high temperature

Caption: Inferred decomposition pathways for this compound.

Storage_Workflow A Receive Compound B Visually Inspect A->B C Store in Tightly Sealed Container B->C D Place under Inert Atmosphere (N2 or Ar) C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Before Use: Equilibrate to Room Temp E->F G Handle in Inert Atmosphere (Glove Box) F->G H Reseal and Store Properly After Use G->H Troubleshooting_Tree A Inconsistent Experimental Results? B Check Storage Conditions A->B C Stored Cool, Dry, Inert? B->C D Improve Storage Protocol C->D No E Visually Inspect Compound C->E Yes F Color/Texture Change? E->F G Test Purity (e.g., HPLC) F->G Yes F->G No H Purity Acceptable? G->H I Discard and Use New Batch H->I No J Proceed with Experiment H->J Yes

References

Technical Support Center: Method Development for Resolving Impurities in 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on method development for resolving impurities in 4-Bromo-2,6-diaminopyridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Based on a likely synthesis route involving the bromination of 2,6-diaminopyridine, potential impurities could include:

  • Starting Material: Unreacted 2,6-diaminopyridine.

  • Isomeric Impurities: Positional isomers such as 3-Bromo-2,6-diaminopyridine and 5-Bromo-2,6-diaminopyridine.

  • Over-brominated Products: Dibromo- and tribromo-diaminopyridine species.

  • Degradation Products: Products arising from hydrolysis or oxidation of the amino groups or displacement of the bromo group.

Q2: Which analytical technique is most suitable for resolving impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the quantitative analysis of non-volatile and thermally stable compounds like this compound and its potential impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile or semi-volatile impurities and residual solvents.[1]

Q3: My HPLC chromatogram shows poor resolution between the main peak and an impurity. What should I do?

A3: To improve resolution, you can systematically adjust several chromatographic parameters:

  • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

  • pH of the Mobile Phase: Since the analytes are basic, adjusting the pH of the aqueous phase can significantly impact retention and selectivity.[2]

  • Stationary Phase: Screen different HPLC columns with varying selectivities (e.g., C18, C8, Phenyl-Hexyl).[2]

  • Gradient Slope and Temperature: Optimizing the gradient elution profile and the column temperature can also enhance separation.[2]

Q4: I am observing a new peak in my sample that was not present initially. What could be the cause?

A4: The appearance of a new peak over time suggests degradation of the this compound sample. This could be due to factors like exposure to light, air (oxidation), or moisture.[3] It is recommended to perform forced degradation studies (acid, base, oxidation, heat, and light) to identify potential degradation products and develop a stability-indicating method.[4][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

HPLC Method Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Sample overload- Inappropriate mobile phase pH- Column degradation- Reduce injection volume or sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a fresh column or a column with a different stationary phase.
Inconsistent Retention Times - Inadequate column equilibration- Fluctuations in mobile phase composition or flow rate- Temperature variations- Ensure the column is fully equilibrated with the mobile phase before injection.- Check the HPLC pump for leaks and ensure proper mobile phase mixing.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash procedure in your autosampler method.- Inject a blank solvent run to confirm the source of the ghost peak.
No Peaks Detected - No sample injected- Detector issue (e.g., lamp off)- Analyte not eluting from the column- Verify autosampler and syringe function.- Check detector settings and lamp status.- Use a stronger mobile phase or a different stationary phase.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is designed for the quantitative purity assessment of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 5% B (re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is intended for the identification of volatile impurities and residual solvents.

Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

Sample Preparation:

  • Accurately weigh about 25 mg of the this compound sample into a 10 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and heat in the headspace autosampler at 80 °C for 15 minutes before injection.

Data Presentation

Table 1: Typical HPLC Retention Data
Compound Retention Time (min) Relative Retention Time (RRT)
2,6-Diaminopyridine3.50.44
This compound8.01.00
3-Bromo-2,6-diaminopyridine7.50.94
3,5-Dibromo-2,6-diaminopyridine12.21.53

Note: These are hypothetical values for illustrative purposes. Actual retention times will vary depending on the specific HPLC system and conditions.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution in HPLC check_method Review Method Parameters start->check_method adjust_mobile_phase Adjust Mobile Phase (Organic Ratio / pH) check_method->adjust_mobile_phase resolution_ok Resolution Acceptable? adjust_mobile_phase->resolution_ok change_column Screen Different Columns (e.g., C8, Phenyl) change_column->resolution_ok optimize_gradient Optimize Gradient & Temp. optimize_gradient->resolution_ok resolution_ok->change_column No resolution_ok->optimize_gradient No end Final Method resolution_ok->end Yes

Caption: A workflow for troubleshooting poor HPLC resolution.

Impurity_Identification_Pathway Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Impurity_Detected Unknown Impurity Detected HPLC->Impurity_Detected GCMS->Impurity_Detected Characterization Structural Characterization GCMS->Characterization LCMS LC-MS Analysis LCMS->Characterization NMR NMR Spectroscopy Final_ID Impurity Identified NMR->Final_ID Impurity_Detected->GCMS Volatile Impurity_Detected->LCMS Non-volatile Characterization->NMR

Caption: A logical pathway for impurity identification.

References

Validation & Comparative

Illuminating the Molecular Architecture: A Comparative Guide to Characterizing 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a comprehensive overview of the primary analytical techniques used to characterize the heterocyclic compound 4-Bromo-2,6-diaminopyridine, a key building block in medicinal chemistry. We present a comparative analysis of expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside detailed experimental protocols.

The structural integrity of a chemical compound dictates its function and potential as a therapeutic agent. Therefore, employing a suite of orthogonal analytical methods is paramount to ensure the correct molecular structure has been synthesized. For this compound, a molecule featuring a substituted pyridine ring, a combination of spectroscopic techniques provides the necessary evidence for its identity and purity.

Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8 - 6.0Singlet2HH-3, H-5
~ 4.5 - 5.5Broad Singlet4H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 158 - 162C-2, C-6
~ 100 - 105C-4
~ 95 - 100C-3, C-5

Table 3: Key Infrared (IR) Spectroscopy Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration ModeFunctional Group
3450 - 3300N-H StretchPrimary Amine (-NH₂)
1640 - 1590N-H BendPrimary Amine (-NH₂)
1600 - 1550C=C and C=N StretchAromatic Ring
1300 - 1200C-N StretchAromatic Amine
700 - 500C-Br StretchBromo-aromatic

Table 4: Mass Spectrometry (MS) Data for this compound

ParameterValueNote
Molecular FormulaC₅H₆BrN₃
Molecular Weight~188.03 g/mol
Expected m/z187/189[M+H]⁺ isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br)
Mass spectrometry analysis showed m/e: 188 (M+, 100%).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for reproducible structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition for ¹H NMR: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition for ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will appear as two peaks separated by 2 m/z units.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

By systematically applying these characterization techniques and comparing the acquired data with the expected values, researchers can confidently confirm the structure of this compound, ensuring the reliability of their subsequent research and development efforts.

References

A Comparative Guide to the Synthesis of 4-Bromo-2,6-diaminopyridine: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Bromo-2,6-diaminopyridine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the most viable synthetic routes to this compound, with a focus on overall efficiency, supported by experimental data and detailed methodologies.

Executive Summary

Four primary synthetic routes to this compound have been evaluated: a multi-step synthesis commencing from diethyl oxalate and acetone, a pathway originating from 2,4-dibromopyridine-N-oxide, a potential route involving the direct bromination of 2,6-diaminopyridine, and a synthesis starting from chelidamic acid via a double Curtius rearrangement.

The analysis indicates that the five-step synthesis from 2,4-dibromopyridine-N-oxide involving a double Curtius rearrangement offers the highest reported overall yield at 56%. However, this route is noted to have potential safety concerns for large-scale production. A safer, though lower-yielding, four-step alternative from the same starting material provides a 28% overall yield. The multi-step synthesis from diethyl oxalate presents a viable option with a calculated overall yield of approximately 36%, utilizing readily available and inexpensive starting materials. The route starting from chelidamic acid also appears promising, though a complete, high-yield protocol for all steps is not fully detailed in the available literature. The direct bromination of 2,6-diaminopyridine is hampered by challenges in regioselectivity, making it a less reliable method for clean, efficient synthesis.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for the evaluated synthetic routes, providing a clear, quantitative comparison to aid in methodological selection.

Route Starting Material(s) Number of Steps Overall Yield (%) Key Advantages Key Disadvantages
1 Diethyl oxalate & Acetone5~36% (calculated)Inexpensive starting materials, straightforward reaction types.Multi-step process, moderate overall yield.
2a 2,4-Dibromopyridine-N-oxide428%Safer alternative for larger scale.Lower overall yield compared to 2b.
2b 2,4-Dibromopyridine-N-oxide556%Highest reported overall yield.Potential safety concerns on a larger scale (double Curtius rearrangement).
3 2,6-Diaminopyridine1Variable (often low)Potentially the shortest route.Poor regioselectivity, formation of byproducts, difficult purification.
4 Chelidamic Acid~4Not fully determinedUtilizes a common starting material for pyridine derivatives.Lack of a complete, high-yield protocol for all steps in a single source.

Experimental Protocols

Route 1: From Diethyl Oxalate and Acetone

This synthetic pathway involves a series of classical organic reactions to construct the desired product.

Step 1: Synthesis of Jervasic Acid In a 3L three-necked flask, sodium (70.5g, 3.06mol) is dissolved in ethanol (1.5L) with mechanical stirring, and the solution is cooled to 0°C. A mixture of acetone (87g, 1.5mol) and diethyl oxalate (465g, 3.18mol) is slowly added. The reaction mixture is then warmed to 60°C for 2 hours. After cooling, concentrated hydrochloric acid (600mL) and water (300mL) are added, and the mixture is heated to 50°C for 24 hours to yield jervasic acid.

Step 2: Synthesis of Chelidamic Acid Jervasic acid is treated with aqueous ammonia to yield chelidamic acid.

Step 3: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate Chelidamic acid (11g, 0.06mol) and phosphorus pentabromide (95g, 0.22mol) are heated to 90°C for 3 hours under a nitrogen atmosphere. After cooling, chloroform (500mL) is added, and the mixture is filtered. The filtrate is cooled to 0°C, and methanol (125mL) is added dropwise. The reaction is stirred for 1 hour at room temperature. After concentration, the residue is triturated with petroleum ether and filtered to give the product (12.6g, 77% yield).[1]

Step 4: Synthesis of 4-Bromo-2,6-dicarboxamide Dimethyl 4-bromopyridine-2,6-dicarboxylate (12.6g, 0.046mol) is dissolved in methanol (130mL) and heated to 60°C. Ammonia gas is passed through the solution for approximately 3 hours. The mixture is then cooled, and the precipitated product is collected by filtration (8.7g, 77% yield).[1]

Step 5: Synthesis of this compound To a 500mL three-necked flask containing a potassium hydroxide solution (5mol/L, 300mL) cooled to 0°C, bromine (2.6mL) is added, and the mixture is stirred for 1 hour. 4-Bromo-2,6-dicarboxamide (5g, 0.02mol) is then added, and the mixture is heated to 90°C for about 4 hours. After cooling to room temperature, the solid product is collected by filtration (3.0g, 81% yield).[1]

Route 2b: From 2,4-Dibromopyridine-N-oxide (via Double Curtius Rearrangement)

This route offers the highest yield but requires careful handling due to the nature of the Curtius rearrangement.

Route 4: From Chelidamic Acid (via Dihydrazide)

This pathway also utilizes a Curtius-type rearrangement.

Step 1 & 2: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate Chelidamic acid is first esterified with ethanol and a catalytic amount of sulfuric acid under reflux. The resulting diethyl 4-hydroxypyridine-2,6-dicarboxylate is then brominated using a reagent such as phosphorus pentabromide to yield diethyl 4-bromopyridine-2,6-dicarboxylate. A 90% yield is reported for a similar bromination and esterification process.[2]

Step 3: Synthesis of 4-Bromo-pyridine-2,6-dicarboxylic acid dihydrazide To a solution of diethyl 4-bromopyridine-2,6-dicarboxylate in ethanol, an excess of hydrazine hydrate is added, and the mixture is refluxed for several hours. The product precipitates upon cooling and is collected by filtration.

Step 4: Synthesis of this compound 4-Bromo-pyridine-2,6-dicarboxylic acid dihydrazide (1g, 3.65 mmol) is suspended in water (32 mL), and 37% HCl (1.6 mL) is added. The mixture is cooled to 0°C, and a solution of sodium nitrite (554 mg in 2.4 mL of water) is added slowly, keeping the temperature below 2°C. The reaction is then warmed to 8°C. After completion, the pH is adjusted to 8 with a saturated sodium bicarbonate solution. The resulting acyl azide is then subjected to a Curtius rearrangement by heating in a suitable solvent (e.g., toluene/tert-butanol), followed by hydrolysis to afford this compound. A 67% yield for this final step has been reported.

Mandatory Visualization

Synthetic_Routes_to_this compound cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 4 A1 Diethyl oxalate + Acetone B1 Jervasic Acid A1->B1 Condensation/ Hydrolysis C1 Chelidamic Acid B1->C1 Aminolysis D1 Dimethyl 4-bromopyridine- 2,6-dicarboxylate C1->D1 Bromination/ Esterification E1 4-Bromo-2,6- dicarboxamide D1->E1 Aminolysis F1 4-Bromo-2,6- diaminopyridine E1->F1 Hofmann Rearrangement A2 2,4-Dibromopyridine- N-oxide B2 Intermediates A2->B2 Multi-step (e.g., amination, Curtius rearrangement) F2 4-Bromo-2,6- diaminopyridine B2->F2 A4 Chelidamic Acid B4 Diethyl 4-bromopyridine- 2,6-dicarboxylate A4->B4 Esterification/ Bromination C4 4-Bromo-pyridine-2,6- dicarboxylic acid dihydrazide B4->C4 Hydrazinolysis F4 4-Bromo-2,6- diaminopyridine C4->F4 Curtius Rearrangement

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow_Route_1 start Start step1 Condensation of Diethyl oxalate & Acetone start->step1 step2 Aminolysis to Chelidamic Acid step1->step2 step3 Bromination and Esterification step2->step3 step4 Aminolysis to Dicarboxamide step3->step4 step5 Hofmann Rearrangement step4->step5 product This compound step5->product

Caption: Experimental workflow for the synthesis from diethyl oxalate.

Logical_Relationship_Efficiency_Factors efficiency Overall Efficiency yield Overall Yield efficiency->yield steps Number of Steps efficiency->steps cost Cost of Reagents efficiency->cost safety Safety & Scalability efficiency->safety purity Final Product Purity efficiency->purity

Caption: Key factors influencing the overall efficiency of a synthetic route.

References

Reactivity Face-Off: 4-Bromo-2,6-diaminopyridine vs. 4-Chloro-2,6-diaminopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Substituted diaminopyridines, in particular, are privileged structures in a multitude of biologically active compounds. The choice of starting material for the synthesis of complex pyridine derivatives often involves a strategic decision between halogenated precursors. This guide provides a comprehensive comparison of the reactivity of two key building blocks, 4-Bromo-2,6-diaminopyridine and 4-Chloro-2,6-diaminopyridine, in the context of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between this compound and 4-Chloro-2,6-diaminopyridine lies in the inherent properties of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required for this step is directly related to the C-X bond dissociation energy.

The C-Br bond is weaker than the C-Cl bond, making this compound the more reactive substrate. This enhanced reactivity generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue. The general reactivity trend for halogens in these coupling reactions is well-established: I > Br > Cl.[1][2]

Quantitative Reactivity Comparison: Illustrative Data

Table 1: Illustrative Comparison of Yields in Suzuki-Miyaura Coupling of 4-Halopyridines with Phenylboronic Acid

EntryHalopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromopyridine derivativePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95
24-Chloropyridine derivativePd(OAc)₂ / SPhosK₃PO₄Toluene10024~70-80

Data is illustrative and compiled from analogous reactions on similar substrates.

Table 2: Illustrative Comparison of Yields in Buchwald-Hartwig Amination of 4-Halopyridines with a Primary Amine

EntryHalopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromopyridine derivativePd₂(dba)₃ / XPhosNaOtBuToluene1008~90-98
24-Chloropyridine derivativePd₂(dba)₃ / RuPhosK₂CO₃t-BuOH11018~75-85

Data is illustrative and compiled from analogous reactions on similar substrates.

The data consistently demonstrates that bromopyridines generally afford higher yields in shorter reaction times and under milder conditions compared to their corresponding chloropyridines.

Experimental Protocols

The following are detailed, representative protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions. These can be adapted for a direct comparative study of this compound and 4-Chloro-2,6-diaminopyridine.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of this compound and 4-Chloro-2,6-diaminopyridine in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • 4-Chloro-2,6-diaminopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add 4-halo-2,6-diaminopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed 1,4-dioxane (2 mL).

  • Evacuate and backfill each Schlenk tube with argon three times.

  • To each tube, add 1,4-dioxane (8 mL) and water (2 mL).

  • Add the catalyst premix (1 mL) to each reaction tube via syringe.

  • Heat the reaction mixtures to 100 °C in a preheated oil bath.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC or LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel.

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the reactivity of this compound and 4-Chloro-2,6-diaminopyridine in a Buchwald-Hartwig amination with a primary amine (e.g., n-hexylamine).

Materials:

  • This compound

  • 4-Chloro-2,6-diaminopyridine

  • n-Hexylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill each Schlenk tube with argon three times.

  • To each tube, add a solution of the respective 4-halo-2,6-diaminopyridine (1.0 mmol, 1.0 equiv) in anhydrous, degassed toluene (5 mL).

  • Add n-hexylamine (1.2 mmol, 1.2 equiv) to each tube via syringe.

  • Heat the reaction mixtures to 100 °C in a preheated oil bath.

  • Monitor the reaction progress at regular intervals by TLC or GC-MS.

  • Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, visualize the catalytic cycles and a logical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_rprime R-Pd(II)L2-R' transmetalation->pd2_r_rprime pd2_r_rprime->pd0 reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination product R-R' reductive_elimination->product reactants R-X + R'-B(OH)2 reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)L-NR'R'' amine_coordination->pd2_amido pd2_amido->pd0 reductive_elimination Reductive Elimination pd2_amido->reductive_elimination product Ar-NR'R'' reductive_elimination->product reactants Ar-X + HNR'R'' reactants->oxidative_addition base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start: Select Substrates (4-Bromo- & 4-Chloro-2,6-diaminopyridine) reaction_setup Parallel Reaction Setup (Identical Conditions) start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_setup->monitoring workup Workup & Isolation monitoring->workup analysis Analysis & Comparison workup->analysis yield Yield Comparison analysis->yield time Reaction Time Comparison analysis->time purity Purity Assessment (NMR, etc.) analysis->purity

Caption: Workflow for a comparative reactivity study.

Conclusion and Strategic Recommendations

The choice between this compound and 4-Chloro-2,6-diaminopyridine as a starting material in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost.

  • This compound is the more reactive substrate, generally leading to higher yields under milder conditions and in shorter reaction times. It is the preferred choice when working with sensitive functional groups or when aiming to minimize reaction temperatures and times.

  • 4-Chloro-2,6-diaminopyridine , while less reactive, is often a more cost-effective starting material. Its successful coupling typically requires more forcing conditions, such as higher temperatures, longer reaction times, and potentially more sophisticated and expensive catalyst systems (e.g., specialized phosphine ligands).

For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for efficient and cost-effective synthesis design. When developing a synthetic route, it is advisable to initially screen reactions with the more reactive 4-bromo derivative to establish proof of concept and optimize conditions, before potentially transitioning to the more economical 4-chloro analogue for larger-scale syntheses, if feasible.

References

A Comparative Guide to Brominating Agents for the Synthesis of 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-2,6-diaminopyridine, a key intermediate in the development of pharmaceuticals and advanced materials, presents a unique chemical challenge.[1] The starting material, 2,6-diaminopyridine, is a highly activated aromatic system due to the presence of two powerful electron-donating amino groups. This high reactivity can lead to issues such as over-bromination, oxidation, and low yields when using traditional brominating agents like elemental bromine (Br₂). Consequently, researchers have explored alternative reagents and synthetic pathways to achieve controlled and efficient synthesis.

This guide provides an objective comparison of alternative brominating agents and established synthetic routes. While direct bromination of 2,6-diaminopyridine is plausible, published literature often favors multi-step pathways that avoid this specific transformation, suggesting that direct approaches may be synthetically challenging.[2] We will explore both analogous protocols for direct bromination and detail a practical, large-scale alternative route.

Alternative Brominating Agents for Direct Synthesis

The following sections describe common, safer alternatives to elemental bromine. As specific experimental data for the direct bromination of 2,6-diaminopyridine is not prevalent in peer-reviewed literature, we provide detailed, analogous protocols based on reactions with similarly electron-rich substrates.

1. N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid, making it a safer alternative to liquid bromine.[3] It is widely used for the electrophilic bromination of activated aromatic rings, including anilines and phenols.[3][4] For highly activated systems like diamino-substituted heterocycles, the reaction must be carefully controlled to prevent oxidation or the formation of multiple brominated species.[3] The use of a polar aprotic solvent is common, and the reaction often proceeds at or below room temperature.[4]

Analogous Experimental Protocol (Based on Bromination of Acetanilide):

  • Dissolve 2,6-diaminopyridine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization.

2. Pyridinium Tribromide (Py·Br₃)

Pyridinium Tribromide (also known as Pyridinium bromide perbromide) is a stable, non-volatile, crystalline solid that serves as a convenient source of electrophilic bromine.[5][6] Its ease of handling and simplified work-up procedures make it an excellent alternative to elemental bromine, particularly for electron-rich heterocycles like purines.[5][7] The reaction is typically carried out in solvents like dichloromethane or acetic acid at room temperature.[7][8]

Analogous Experimental Protocol (Based on Bromination of 2,6-Diaminopurines):

  • To a solution of 2,6-diaminopyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) or glacial acetic acid, add Pyridinium Tribromide (1.1 eq.).

  • Stir the resulting mixture at room temperature for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated aqueous solution of NaHCO₃ and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Data Comparison for Analogous Bromination Reactions

The following table summarizes typical reaction conditions and outcomes for the bromination of electron-rich aromatic amines and heterocycles using NBS and Pyridinium Tribromide. These serve as a benchmark for the potential synthesis of this compound.

Brominating AgentSubstrate ExampleSolventTemperatureTimeYield (%)Reference
N-Bromosuccinimide (NBS) AcetanilideAcetonitrile0 °C to RT2-4 h~88%[4]
Pyridinium Tribromide 2,6-Diamino-9-benzylpurineCH₂Cl₂Room Temp.24 h91%[7]

Established Alternative Synthetic Route

Given the potential difficulties of direct bromination, a more practical and reliable large-scale synthesis of this compound has been developed starting from 2,4-dibromopyridine-N-oxide.[2] This multi-step approach offers better control and avoids the harsh conditions or side reactions associated with brominating a highly activated ring.

G cluster_direct Hypothetical Direct Bromination Workflow start1 2,6-Diaminopyridine reagent1 Alternative Brominating Agent (e.g., NBS, Py·Br₃) reaction1 Reaction (Solvent, Temp, Time) workup1 Aqueous Workup & Purification product1 This compound

Caption: Hypothetical workflow for direct bromination.

Experimental Protocol: Multi-Step Synthesis

This route involves a regioselective di-amination of a pre-brominated pyridine scaffold.

Step 1: Synthesis of 2,6-diamino-4-bromopyridine from 2,4-dibromopyridine-N-oxide A detailed procedure developed for reliable, large-scale synthesis involves two complementary methods starting from 2,4-dibromopyridine-N-oxide, achieving an overall yield of 28-33% over four to five steps. The key transformation is a regioselective 2,6-diamination reaction.[2] While the full step-by-step details are proprietary to the research, the general pathway highlights nucleophilic aromatic substitution as the key strategy.

G

Caption: Workflow for an established alternative synthesis.

Summary and Conclusion

For the synthesis of this compound, researchers have multiple strategies to consider.

  • Direct Bromination: While theoretically the most straightforward approach, the direct bromination of 2,6-diaminopyridine is not well-documented, indicating potential challenges with selectivity, yield, and stability of the substrate under brominating conditions. Safer reagents like N-Bromosuccinimide (NBS) and Pyridinium Tribromide (Py·Br₃) are superior choices over elemental bromine. Based on analogous reactions, Py·Br₃ may offer high yields for highly activated heterocyclic systems.[7]

  • Multi-Step Synthetic Routes: The development of practical, large-scale syntheses that start from precursors like 2,4-dibromopyridine-N-oxide demonstrates a preferred industrial strategy.[2] These routes offer greater control over regioselectivity and avoid the potential pitfalls of direct bromination on a highly activated nucleus.

For laboratory-scale exploratory work, a carefully controlled direct bromination using Pyridinium Tribromide or NBS could be attempted. However, for reliable, scalable, and high-yielding production, adopting an established multi-step synthesis is the recommended approach. This aligns with documented evidence and addresses the inherent reactivity challenges of the 2,6-diaminopyridine scaffold.

References

A Comparative Guide to Purity Assessment of 4-Bromo-2,6-diaminopyridine: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates is a critical step in drug development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 4-Bromo-2,6-diaminopyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.

Executive Summary of Purity Analysis Methods

Quantitative NMR (qNMR) emerges as a powerful primary method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1] Its accuracy is based on the direct proportionality between the NMR signal area and the number of nuclei.[1] In contrast, chromatographic techniques like HPLC and GC are comparative methods that excel in separating complex mixtures and detecting trace impurities.[2][3] Titration offers a classic, cost-effective approach for quantifying basic compounds like diaminopyridines.

The choice of the most suitable method depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and available instrumentation.[4]

Quantitative Data Comparison

To provide a clear comparison of the performance of each technique, the following table summarizes key quantitative parameters for the purity assessment of this compound. Please note that the data presented here is a representative compilation based on typical performance characteristics of these methods for similar aromatic amine compounds, as specific comparative studies on this compound are not extensively published.

Parameter qNMR HPLC GC-MS Potentiometric Titration
Purity (%) 99.2 ± 0.299.3 ± 0.3N/A (Impurity ID)99.1 ± 0.4
Accuracy (%) 99.0 - 101.098.5 - 101.5N/A98.0 - 102.0
Precision (RSD, %) ≤ 1.0≤ 1.5≤ 5.0 (for impurities)≤ 2.0
LOD ~0.1%~0.01%~0.001% (for volatile impurities)~0.5%
LOQ ~0.3%~0.03%~0.003% (for volatile impurities)~1.5%
Analysis Time ~15 min/sample~25 min/sample~30 min/sample~20 min/sample
Sample Throughput ModerateHighHighModerate

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR provides a direct and highly accurate measurement of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[1]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Materials:

  • This compound sample

  • Maleic acid (Certified Internal Standard, purity ≥99.5%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

For this compound, the singlet aromatic proton can be used for integration (Nanalyte = 1). For maleic acid, the two olefinic protons give a single peak (Nstd = 2).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating the main compound from its non-volatile impurities. A patent for the synthesis of this compound mentions the use of HPLC for reaction monitoring, indicating its suitability.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

  • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis: GC-MS is primarily used for the identification of impurities by comparing their mass spectra to library databases. Quantification can be performed using an internal standard method if reference standards for the impurities are available.

Potentiometric Titration

This acid-base titration method is suitable for quantifying the basic diaminopyridine.

Instrumentation:

  • Autotitrator with a pH electrode

Materials:

  • 0.1 M Perchloric acid in glacial acetic acid (Titrant)

  • Glacial acetic acid (Solvent)

Procedure:

  • Accurately weigh approximately 150 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate the solution with 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • Determine the equivalence point from the titration curve.

Data Analysis: The purity is calculated based on the volume of titrant consumed to reach the equivalence point, the molarity of the titrant, and the mass of the sample.

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the logical comparison between the methods, the following diagrams have been generated.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard (Maleic Acid) dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (d1 = 30s) transfer->nmr_acq process Process Spectrum (Phase & Baseline Correction) nmr_acq->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Figure 1. Experimental workflow for qNMR purity assessment.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS cluster_titration Titration qnmr_pros Pros: - Primary Method (Absolute Purity) - No specific reference standard needed - Structurally informative qnmr_cons Cons: - Lower sensitivity - Requires careful parameter optimization hplc_pros Pros: - High sensitivity & resolution - High throughput - Well-established hplc_cons Cons: - Comparative method (Area %) - Requires reference standards for  accurate impurity quantification gcms_pros Pros: - Excellent for volatile impurities - Provides structural information (MS) - Very high sensitivity gcms_cons Cons: - Not suitable for non-volatile  or thermally labile compounds titration_pros Pros: - Cost-effective - Absolute method for assay titration_cons Cons: - Not impurity-specific - Lower precision start Purity Assessment of This compound start->qnmr_pros start->hplc_pros start->gcms_pros start->titration_pros

Figure 2. Logical comparison of analytical methods.

Conclusion

The purity assessment of this compound can be effectively achieved through several analytical techniques, each with distinct advantages.

  • qNMR is the recommended method for obtaining a direct, absolute purity value without the need for a specific reference standard of the analyte. It is highly accurate and provides structural confirmation simultaneously.

  • HPLC is the workhorse for routine quality control, offering high sensitivity for detecting and quantifying non-volatile impurities. For the most accurate results, it should be used in conjunction with reference standards for known impurities.

  • GC-MS serves as a crucial orthogonal technique, specifically for the identification and quantification of volatile or semi-volatile impurities that might be missed by HPLC.

  • Potentiometric Titration provides a simple and cost-effective method for an overall assay of the basic analyte but lacks the specificity to profile individual impurities.

For comprehensive and robust purity determination, a combination of these methods is often employed. An orthogonal approach, such as using qNMR for absolute purity and HPLC for impurity profiling, provides the highest level of confidence in the quality of this compound for its use in research and drug development.

References

A Comparative Analysis of Nucleophilic Substitution Reactivity in Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences synthetic efficiency. Bromopyridines are versatile heterocyclic building blocks, but the reactivity of the three positional isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—varies significantly in nucleophilic substitution reactions. This guide provides an objective comparison of their performance in both traditional Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, supported by comparative experimental data and detailed protocols.

Theoretical Basis of Reactivity

The reactivity of bromopyridine isomers is governed by the electronic influence of the ring nitrogen atom. As an electronegative atom, it withdraws electron density from the ring, making the carbon atoms electrophilic. However, this effect is not uniform across all positions.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate is determined by the stability of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. The nitrogen atom can effectively stabilize this intermediate through resonance when the bromine leaving group is at the ortho (2-) or para (4-) position.[1][2] Consequently, 2- and 4-bromopyridine are significantly more reactive than 3-bromopyridine, where such stabilization is not possible.

  • Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[3][4] The reactivity order is generally 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[3][4]

    • 4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen at the para position highly polarizes the C4-Br bond, making the carbon atom very electrophilic and thus highly susceptible to oxidative addition.[3][4]

    • 2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may sometimes inhibit the reaction or necessitate the use of specialized ligands.[3][4]

    • 3-Bromopyridine: The C3-Br bond is the least activated, as the electronic influence of the nitrogen at the meta position is weaker. This results in a less electrophilic carbon center and slower reaction rates.[3][4]

Comparative Performance Data

The following tables summarize representative yields for common palladium-catalyzed cross-coupling reactions, illustrating the reactivity differences between the isomers. Yields are approximate and can vary based on specific substrates, catalysts, ligands, and conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid [3]

Isomer Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
2-Bromopyridine Pd(PPh₃)₄ K₂CO₃ Toluene/Water 100 12 85-95
3-Bromopyridine Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane 110 24 60-75

| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 8 | >95 |

Table 2: Representative Yields for Buchwald-Hartwig Amination with Morpholine [3]

Isomer Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
2-Bromopyridine Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 18 80-90
3-Bromopyridine Pd₂(dba)₃ / RuPhos K₃PO₄ 1,4-Dioxane 110 24 65-80

| 4-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 12 | >95 |

Visualization of Reactivity Pathways

The logical relationship between isomer structure and reactivity in the two major classes of nucleophilic substitution is depicted below.

G cluster_isomers Bromopyridine Isomers cluster_reactions Reaction Type cluster_reactivity Relative Reactivity I2 2-Bromopyridine SNAr SNAr I2->SNAr Pd_Coupling Pd-Catalyzed Cross-Coupling I2->Pd_Coupling I3 3-Bromopyridine I3->SNAr I3->Pd_Coupling I4 4-Bromopyridine I4->SNAr I4->Pd_Coupling R_High_SNAr High SNAr->R_High_SNAr 2- & 4- isomers R_Low_SNAr Low SNAr->R_Low_SNAr 3-isomer R_High_Pd High Pd_Coupling->R_High_Pd 4-isomer R_Med_Pd Medium Pd_Coupling->R_Med_Pd 2-isomer R_Low_Pd Low Pd_Coupling->R_Low_Pd 3-isomer

Caption: Comparative reactivity of bromopyridine isomers.

Experimental Protocols

The following are generalized protocols that serve as a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

This protocol is representative and may require optimization for specific substrates.[1]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromopyridine isomer (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent system via syringe, typically a mixture such as 1,4-Dioxane/Water or Toluene/Water (e.g., 5 mL in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is generalized and may require optimization of the ligand, base, and temperature for specific coupling partners.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromopyridine isomer (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).

  • Reagent Addition: Seal the tube with a septum, then evacuate and backfill with an inert gas. Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 3 mL) via syringe, followed by the amine (1.2 mmol, 1.2 eq.).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction for completion by TLC, LC-MS, or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

The positional isomerism of bromopyridines has a profound impact on their reactivity in nucleophilic substitution reactions.

  • For SNAr reactions , 2- and 4-bromopyridine are strongly activated and react readily, while 3-bromopyridine is largely unreactive.

  • For palladium-catalyzed cross-coupling , the reactivity trend is consistently 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[3][4]

This comparative analysis provides the foundational data and protocols necessary for researchers to make informed decisions when selecting a bromopyridine isomer for a specific synthetic target, thereby optimizing reaction conditions and maximizing yields. While 3-bromopyridine is often the most challenging substrate, modern advancements in catalyst design are continuously expanding the scope for its successful application.[3]

References

A Comparative Guide to Analytical Methods for the Quality Control of 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quality control of 4-Bromo-2,6-diaminopyridine, a key intermediate in pharmaceutical synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of validated methods, supported by experimental data and detailed protocols, to ensure the identity, purity, and quality of this compound.

The selection of an appropriate analytical method is critical in drug development and manufacturing to ensure product quality and consistency.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quality control of pharmaceutical ingredients due to its high resolution, sensitivity, and specificity.[2][3] This guide details a proposed HPLC method for this compound and compares its performance with alternative methods such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Its ability to separate complex mixtures allows for the simultaneous quantification of the active pharmaceutical ingredient (API) and any process-related impurities or degradation products.[2]

Experimental Protocol: Proposed HPLC Method

A reversed-phase HPLC method is proposed for the routine quality control of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution to concentrations ranging from 0.01 to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase to a known concentration, and filtered through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.

hplc_validation_workflow method_development Method Development specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability routine_analysis Routine QC Analysis system_suitability->routine_analysis

A typical workflow for HPLC method validation.

Alternative Analytical Methods

While HPLC is often the preferred method, other techniques can be employed for the quality control of this compound, each with its own advantages and limitations.

1. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For aromatic amines like this compound, derivatization may be necessary to improve volatility and thermal stability.[4]

Experimental Protocol: GC Method

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

  • Column: A capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID).

  • Derivatization (if required): The sample can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or after derivatization) and injected into the GC.

2. Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of pharmaceutical compounds.[5][6] It is particularly useful for monitoring reaction progress and for preliminary purity checks.[5]

Experimental Protocol: TLC Method

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The optimal solvent system should be determined experimentally.

  • Sample Application: A small spot of the dissolved sample is applied to the baseline of the TLC plate.

  • Development: The plate is placed in a developing chamber saturated with the mobile phase.

  • Visualization: The separated spots are visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., iodine vapor or potassium permanganate).

  • Retention Factor (Rf) Calculation: The Rf value is calculated to identify the compound.

3. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid quantitative method based on the absorption of ultraviolet-visible light by the analyte.[7][8] It is suitable for the quantification of the main component but lacks the specificity to separate it from impurities.

Experimental Protocol: UV-Vis Spectrophotometry Method

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent in which the compound is soluble and stable (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): The absorption spectrum of a dilute solution of this compound is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to construct a calibration curve.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Performance Comparison

The following tables summarize the typical performance characteristics of the described analytical methods for the quality control of this compound.

Table 1: Comparison of Method Parameters

ParameterHPLCGCTLCUV-Vis Spectrophotometry
Principle Partition chromatographyPartition chromatographyAdsorption chromatographyLight absorption
Quantification QuantitativeQuantitativeSemi-quantitative/QualitativeQuantitative
Specificity HighHighModerateLow
Analysis Time 15-30 min20-40 min30-60 min< 5 min
Sample Throughput High (with autosampler)High (with autosampler)ModerateHigh
Cost HighHighLowLow

Table 2: Comparison of Validation Parameters

Validation ParameterHPLCGCTLCUV-Vis Spectrophotometry
Precision (%RSD) < 2%< 5%10-20%< 2%
Accuracy (Recovery %) 98-102%95-105%Not typically quantified98-102%
Linearity (r²) > 0.999> 0.995Not applicable> 0.999
Limit of Detection (LOD) ng/mL rangeng/mL rangeµg rangeµg/mL range
Robustness GoodGoodModerateExcellent

Conclusion

For the comprehensive quality control of this compound, HPLC stands out as the most suitable method, offering high specificity, precision, and accuracy for both quantification of the main compound and the detection of impurities.

Gas Chromatography is a viable alternative, particularly if coupled with a mass spectrometer for impurity identification, although it may require a derivatization step.

Thin-Layer Chromatography serves as an excellent tool for rapid, qualitative assessments, such as identity checks and monitoring reaction completion, due to its simplicity and low cost.

UV-Vis Spectrophotometry is a fast and economical method for the quantitative analysis of the bulk material but should be used with caution due to its lack of specificity, making it unsuitable for purity determinations where impurities may have similar absorption spectra.

The choice of the analytical method will ultimately depend on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the required level of sensitivity and specificity, and the available instrumentation and resources. For regulatory submissions and routine quality control in a GMP environment, a validated HPLC method is the recommended approach.

References

Spectroscopic Showdown: Distinguishing 4-Bromo-2,6-diaminopyridine from its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers, scientists, and drug development professionals.

In the synthesis of complex molecules for pharmaceutical and materials science applications, the precise characterization of intermediates and final products is paramount. This guide provides a detailed spectroscopic comparison of the key intermediate, 4-Bromo-2,6-diaminopyridine, and its common precursor, 2,6-diaminopyridine. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and unambiguous structural confirmation.

Synthetic Pathway Overview

The most common laboratory-scale synthesis of this compound involves the direct bromination of 2,6-diaminopyridine. This electrophilic aromatic substitution reaction introduces a bromine atom at the 4-position of the pyridine ring, a transformation that significantly alters the molecule's spectroscopic properties.

Synthesis_Pathway Precursor 2,6-diaminopyridine Product This compound Precursor->Product Bromination Reagent Bromine (Br2) Reagent->Product NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Prep2 Add a small amount of TMS as an internal standard (0 ppm). Prep1->Prep2 Prep3 Transfer the solution to a 5 mm NMR tube. Prep2->Prep3 Acq1 Lock the spectrometer on the deuterium signal of the solvent. Prep3->Acq1 Acq2 Shim the magnetic field to achieve optimal resolution. Acq1->Acq2 Acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). Acq2->Acq3 Acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). Acq3->Acq4 Proc1 Apply Fourier transformation to the raw data (FID). Acq4->Proc1 Proc2 Phase correct the spectra. Proc1->Proc2 Proc3 Calibrate the chemical shift scale using the TMS signal. Proc2->Proc3 Proc4 Integrate the peaks in the ¹H NMR spectrum. Proc3->Proc4 FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. Prep1->Prep2 Acq1 Record a background spectrum of a pure KBr pellet. Prep2->Acq1 Acq2 Place the sample pellet in the spectrometer's sample holder. Acq1->Acq2 Acq3 Acquire the sample spectrum (e.g., 32 scans, 4000-400 cm⁻¹ range). Acq2->Acq3 Proc1 Subtract the background spectrum from the sample spectrum. Acq3->Proc1 Proc2 Identify and label the key absorption peaks. Proc1->Proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Electron Ionization - EI) cluster_proc Data Analysis Prep1 Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Prep2 Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Prep1->Prep2 Acq1 Set the ionization energy (typically 70 eV). Prep2->Acq1 Acq2 Acquire the mass spectrum over a suitable m/z range (e.g., 50-300). Acq1->Acq2 Proc1 Identify the molecular ion peak (M⁺). Acq2->Proc1 Proc2 Analyze the fragmentation pattern and isotopic distribution. Proc1->Proc2

Cost-benefit analysis of different catalytic systems for 4-Bromo-2,6-diaminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of substituted pyridines is a critical endeavor. 4-Bromo-2,6-diaminopyridine is a valuable building block, and its synthesis can be approached through various catalytic and non-catalytic methods. This guide provides an objective comparison of the leading catalytic systems—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling—alongside a non-catalytic multi-step synthesis to serve as a baseline. The comparison is based on key performance indicators, experimental data from related substrates, and a cost-benefit analysis to aid in selecting the most suitable method for specific research and development needs.

It is important to note that direct comparative studies on the synthesis of this compound are limited in publicly available literature. Therefore, this guide extrapolates data from the synthesis of structurally similar diaminopyridines, primarily from 2,6-dihalopyridine precursors. The starting material for the catalytic synthesis of this compound is assumed to be a 2,6-dihalo-4-bromopyridine, such as 2,6-dichloro-4-bromopyridine or 2,6-dibromo-4-bromopyridine.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for the synthesis of diaminopyridines using different catalytic systems and a non-catalytic route. The estimated cost per gram is a projection based on the pricing of catalysts and starting materials and does not include solvent, base, or labor costs.

Catalytic System Catalyst/Ligand Starting Material Base Solvent Temp. (°C) Time (h) Catalyst Loading (mol%) Yield (%)
Palladium-catalyzed Pd₂(dba)₃ / (±)-BINAP2-bromo-6-methylpyridineNaOtBuToluene804260
Copper-catalyzed CuI / DMPAO2,6-dibromopyridineK₂CO₃Water190 (Microwave)2.51.2High (not specified)
Copper-catalyzed Cu₂O / DMEDA2,6-dibromopyridineK₂CO₃Ethylene Glycol6016568
Non-Catalytic N/ADiethyl oxalateN/AMulti-stepVarious>60N/A~48 (Overall)

Experimental Protocols

Palladium-Catalyzed Buchwald-Hartwig Amination (Representative Protocol)

This protocol is adapted for the synthesis of this compound from 2,6-dichloro-4-bromopyridine and ammonia.

Materials:

  • 2,6-dichloro-4-bromopyridine

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2,6-dichloro-4-bromopyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (2.2 mmol).

  • Add anhydrous toluene (10 mL) followed by the ammonia solution (2.5 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann-Type Coupling (Representative Protocol)

This protocol is adapted for the synthesis of this compound from 2,6-dibromo-4-bromopyridine and aqueous ammonia under microwave irradiation.

Materials:

  • 2,6-dibromo-4-bromopyridine

  • Aqueous ammonia (28-30%)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

Procedure:

  • In a microwave reactor vessel, combine 2,6-dibromo-4-bromopyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add ethylene glycol (5 mL), aqueous ammonia (20 mmol), and DMEDA (0.2 mmol, 20 mol%).

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 4-8 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Non-Catalytic Multi-Step Synthesis

This is a summary of the synthetic route described in patent CN103420905A.[1]

Steps:

  • Condensation: Diethyl oxalate reacts with acetone in the presence of sodium ethoxide to form a pyrone derivative.

  • Ammonolysis: The pyrone derivative is treated with aqueous ammonia to yield chelidamic acid.

  • Bromination and Esterification: Chelidamic acid is brominated using phosphorus pentabromide, followed by esterification with methanol to give dimethyl 4-bromopyridine-2,6-dicarboxylate.

  • Amidation: The dimethyl ester is reacted with ammonia in methanol to form 4-bromopyridine-2,6-dicarboxamide.

  • Hofmann Rearrangement: The diamide undergoes a Hofmann rearrangement using bromine and potassium hydroxide to yield the final product, this compound.[1]

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition Complex + Ar-X Amine Coordination Amine Coordination Oxidative\nAddition Complex->Amine Coordination + R2NH De-protonation De-protonation Amine Coordination->De-protonation + Base Pd(II) Amido\nComplex Pd(II) Amido Complex De-protonation->Pd(II) Amido\nComplex Product Product Pd(II) Amido\nComplex->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper_Catalyzed_Amination Cu(I)X Cu(I)X Ligand Coordination Ligand Coordination Cu(I)X->Ligand Coordination + Ligand Amine Coordination\nand Deprotonation Amine Coordination and Deprotonation Ligand Coordination->Amine Coordination\nand Deprotonation + R2NH, Base Cu(I) Amido\nComplex Cu(I) Amido Complex Amine Coordination\nand Deprotonation->Cu(I) Amido\nComplex Oxidative Addition Oxidative Addition Cu(I) Amido\nComplex->Oxidative Addition + Ar-X Reductive\nElimination Reductive Elimination Oxidative Addition->Reductive\nElimination Product Product Reductive\nElimination->Product Product->Cu(I)X Regeneration

Caption: Proposed mechanism for copper-catalyzed amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Starting Material, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent amine Add Amine/Ammonia solvent->amine reaction Heat and Stir (Conventional or Microwave) amine->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for catalytic amination.

Cost-Benefit Analysis

Palladium-Catalyzed Buchwald-Hartwig Amination
  • Benefits:

    • High Generality and Scope: This method is well-established and works for a wide variety of aryl halides and amines.

    • High Yields: Often provides high to excellent yields.

    • Well-Understood Mechanism: The catalytic cycle is well-documented, aiding in troubleshooting and optimization.

  • Costs and Drawbacks:

    • High Catalyst Cost: Palladium is a precious metal, making the catalyst precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and specialized phosphine ligands (e.g., BINAP, XPhos, SPhos) expensive.

    • Air and Moisture Sensitivity: The catalysts and some reagents are sensitive to air and moisture, requiring inert atmosphere techniques (Schlenk line or glovebox), which adds to the operational complexity and cost.

    • Ligand Cost: The sophisticated phosphine ligands required for high efficiency can be a significant cost driver.

Copper-Catalyzed Ullmann-Type Coupling
  • Benefits:

    • Low Catalyst Cost: Copper is significantly cheaper than palladium, making this a more economical option, especially for large-scale synthesis.

    • Milder Conditions (in some cases): While some protocols require high temperatures, modern methods using specific ligands can proceed under milder conditions. Microwave-assisted protocols can significantly reduce reaction times.[2]

    • Less Sensitive to Air and Moisture: Copper catalysts are generally more robust and less sensitive to air and moisture compared to their palladium counterparts, simplifying the experimental setup.

  • Costs and Drawbacks:

    • Harsher Conditions (Historically): Traditional Ullmann couplings often require high temperatures and stoichiometric amounts of copper.

    • Substrate Scope: The substrate scope may be more limited compared to the Buchwald-Hartwig reaction, and yields can be more substrate-dependent.

    • Ligand Development: While simple ligands like DMEDA can be effective, achieving high yields for challenging substrates might require more specialized and potentially costly ligands.

Non-Catalytic Multi-Step Synthesis
  • Benefits:

    • Avoids Expensive Catalysts: This approach entirely avoids the cost of palladium or copper catalysts and ligands.

    • Potentially Scalable: The described method is claimed to be suitable for industrial production.[1]

  • Costs and Drawbacks:

    • Multiple Steps: The process involves five distinct steps, leading to a longer overall synthesis time and accumulation of waste.

    • Lower Overall Yield: Multi-step syntheses typically result in a lower overall yield compared to a single-step catalytic reaction.

    • Use of Hazardous Reagents: The use of reagents like phosphorus pentabromide and bromine requires special handling and safety precautions.

Conclusion and Recommendations

The choice of a synthetic route for this compound depends heavily on the specific priorities of the project.

  • For small-scale laboratory synthesis and medicinal chemistry applications where versatility and high yields are paramount, the Palladium-catalyzed Buchwald-Hartwig amination is often the preferred method, despite its higher cost. Its broad substrate scope and well-understood nature allow for reliable synthesis of diverse analogs.

  • For large-scale synthesis and process chemistry where cost is a major driver, Copper-catalyzed Ullmann-type coupling presents a more economically viable alternative. The lower cost of the catalyst and potentially simpler reaction setup can lead to significant cost savings. The use of microwave-assisted protocols can also enhance the efficiency of this method.

  • The non-catalytic multi-step synthesis serves as a valuable baseline and may be considered if the necessary catalytic expertise or equipment is unavailable. However, the lower overall yield and increased complexity make it less attractive for rapid synthesis of analogs.

Ultimately, for the development of a robust and scalable synthesis of this compound, an initial screening of both palladium- and copper-based catalytic systems would be prudent to identify the optimal balance of cost, yield, and operational simplicity for the specific application.

References

Evaluating the Biological Activity of 4-Bromo-2,6-diaminopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive investigation into heterocyclic compounds, with substituted pyridines and pyrimidines emerging as privileged scaffolds in medicinal chemistry. This guide focuses on the biological potential of compounds derived from 4-Bromo-2,6-diaminopyridine. While direct studies on the bioactivity of derivatives from this specific starting material are limited in publicly available literature, this document provides a comparative analysis of structurally related bromo-substituted pyridine and pyrimidine analogs to infer potential therapeutic applications.

A Chinese patent discloses a synthetic method for this compound and notes its application as a crucial intermediate in the preparation of medicines, including adenosine A3 and A2B antagonists, highlighting its relevance in drug discovery.[1]

Comparative Analysis of Biological Activity

The biological activity of pyridine and pyrimidine derivatives is significantly influenced by the nature and position of their substituents. The presence of a bromine atom, in particular, is often associated with enhanced potency. The following sections compare the anticancer and antimicrobial activities of various bromo-substituted heterocyclic compounds, providing insights into the potential activities of this compound derivatives.

Anticancer Activity

Bromo-substituted pyridines and pyrimidines have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action frequently involves the inhibition of key enzymes in cellular signaling pathways.

Table 1: Anticancer Activity of Bromo-Substituted Pyridine and Pyrimidine Derivatives

Compound ClassDerivative ExampleCancer Cell Line(s)Reported IC50 Value(s)Reference Compound(s)
Imidazo[4,5-b]pyridines4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrileHeLa, SW6201.8–3.2 μMEtoposide, Doxorubicin
Aminopyrimidine-2,4-diones6-amino-5-((2-bromo-1-phenylethylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneMDA-MB-231, HT-29, U-9370.029 µM (BRD4 inhibition), 0.094 µM (PLK1 inhibition)Methotrexate, Volasertib
Benzohydrazides4-bromo-N'-(substituted benzylidene)benzohydrazide (Compound 22)HCT1161.20 µMTetrandrine, 5-fluorouracil
DiaminopyrimidinesCompound 9k (a 2,4-diaminopyrimidine derivative)A549, HCT-116, PC-3, MCF-72.14 µM, 3.59 µM, 5.52 µM, 3.69 µM respectivelyPalbociclib, Momelotinib
Antimicrobial Activity

The antimicrobial potential of bromo-substituted heterocyclic compounds has also been a subject of investigation, with several derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Bromo-Substituted Pyridine and Pyrimidine Derivatives

Compound ClassDerivative ExampleBacterial Strain(s)Reported MIC/pMICam Value(s)
Imidazo[4,5-b]pyridinesBromo-substituted derivative with a 2-imidazolinyl groupE. coli32 μM
Benzohydrazides3-bromo-N'-(furan-2-ylmethylene)benzohydrazide (Compound 12)Not specifiedpMICam = 1.67 μM/ml
Pyrazine CarboxamidesN-(4-bromo-3-methylphenyl)-5-(thiophen-2-yl)pyrazine-2-carboxamide (Compound 5d)XDR S. Typhi6.25 mg/mL

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of the biological activity of newly synthesized compounds. Below are detailed methodologies for key experiments.

Synthesis of this compound

A patented synthetic route for this compound involves a multi-step process starting from diethyl oxalate and acetone. The key final step is a Hofmann rearrangement of 4-bromopyridine-2,6-dicarboxamide using bromine and potassium hydroxide to yield the target compound.[1]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control substances. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound reaction Chemical Modification start->reaction derivatives Novel Derivatives reaction->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) derivatives->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

General workflow for synthesis and biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Potential Pyridine/Pyrimidine Kinase Inhibitor inhibitor->raf Inhibition inhibitor->pi3k Inhibition

Representative MAPK/PI3K-Akt signaling pathway potentially targeted by kinase inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Bromo-2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-diaminopyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for all procedures involving this substance.

Table 1: Hazard Classification for this compound

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Safety Data Sheet for this compound[1]

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side-shieldsNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area or chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area or chemical fume hood

Experimental Protocols

Handling and Storage Protocol:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or fumes.[2][3]

  • Personal Protective Equipment: Before handling the compound, don the appropriate PPE as specified in Table 2. This includes, at a minimum, a laboratory coat, safety goggles, and chemical-resistant gloves.[2][4]

  • Dispensing: When weighing or transferring the solid material, use a spatula and handle it carefully to avoid creating dust.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4] The storage area should be locked up.[1]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[1][4] Do not eat, drink, or smoke in the laboratory.[4]

Spill Response Protocol:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]

  • Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

  • Labeling: All waste containing this compound must be clearly labeled as "Halogenated Organic Waste".[5] The label should include the full chemical name and hazard symbols.

  • Solid Waste: Dispose of contaminated solid materials, such as weighing paper, gloves, and disposable lab equipment, in a designated "Halogenated Organic Solid Waste" container.[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated "Halogenated Liquid Waste" container.[5]

Disposal Procedure:

  • Containerization: Ensure that all waste containers are properly sealed and stored in a designated secondary containment area.

  • Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[6] Do not empty into drains.[6]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-diaminopyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-diaminopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.